1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopentyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5/c11-8-7-9(12)13-5-14-10(7)16(15-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKEMBOLNWAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625081 | |
| Record name | 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330794-31-5 | |
| Record name | 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parent Compound CAS Number: 151266-23-8[1][2]
Physicochemical Properties
Quantitative data for the title compound is not widely published. However, the properties of the core structure and related analogs provide valuable insights.
| Property | Value (for 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) | Reference |
| Molecular Formula | C5H4IN5 | [1] |
| Molecular Weight | 261.02 g/mol | [1] |
| IUPAC Name | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |
Synthesis and Experimental Protocols
The synthesis of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through a two-step process starting from 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 1: Iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine
This step involves the direct iodination of the pyrazolo[3,4-d]pyrimidine core.
-
Reactants: 1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-iodosuccinimide (NIS)[3].
-
Solvent: Dimethylformamide (DMF)[3].
-
Procedure: A solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine and N-iodosuccinimide in DMF is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is isolated by filtration and purified.
-
Yield: High yields have been reported for this reaction[3].
Step 2: N-Alkylation with Cyclopentyl Bromide
The introduction of the cyclopentyl group at the N1 position of the pyrazole ring is typically achieved via an N-alkylation reaction.
-
Reactants: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, cyclopentyl bromide.
-
Base: A non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate the pyrazole nitrogen.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is suitable for this reaction.
-
Procedure: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is dissolved in the chosen solvent, and the base is added. Cyclopentyl bromide is then added, and the mixture is stirred, possibly with heating, until the reaction is complete as monitored by TLC. The product is then isolated through extraction and purified by column chromatography.
Potential Biological Activity and Signaling Pathways
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine are well-established as potent inhibitors of various protein kinases. The introduction of a cyclopentyl group at the N1 position can influence the compound's selectivity and potency.
Potential Kinase Targets:
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway. Inhibitors of BTK, such as ibrutinib, which features the 1H-pyrazolo[3,4-d]pyrimidine core, are used in the treatment of B-cell malignancies.[4]
-
Epidermal Growth Factor Receptor (EGFR): The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key feature of many EGFR inhibitors used in cancer therapy. These inhibitors target both wild-type and mutant forms of EGFR.[5]
-
Src Kinase: Src is a non-receptor tyrosine kinase that is often overactive in various cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as Src inhibitors.
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.
Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway by targeting BTK.
Caption: Inhibition of the EGFR signaling pathway at the receptor level.
Quantitative Data on Related Compounds
While specific inhibitory concentrations (IC50) for this compound are not available, data from closely related analogs highlight the potency of this chemical class.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | BTK | 1.2 | [4] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | BRK/PTK6 | 3.37 | [3] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | EGFR (wild type) | 16 | [5] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | EGFR (T790M mutant) | 236 | [5] |
Conclusion
This compound represents a promising molecule for further investigation in the field of kinase inhibitor drug discovery. Based on the well-established activity of the 1H-pyrazolo[3,4-d]pyrimidine core, this compound is predicted to exhibit potent inhibitory activity against key kinases implicated in cancer and autoimmune diseases. The synthetic route is straightforward, allowing for its synthesis and subsequent biological evaluation. Further studies are warranted to determine its precise biological targets, potency, and potential as a therapeutic agent.
References
- 1. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a detailed analysis of its core structure, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and extrapolates the likely properties of the N1-cyclopentyl substituted derivative. This guide includes a summary of known physicochemical data, detailed hypothetical experimental protocols for its synthesis, and a discussion of its potential biological significance based on the known activities of related pyrazolo[3,4-d]pyrimidine derivatives. The information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine.[1] This structural similarity allows it to function as a "hinge-binding" motif for various protein kinases, making it a valuable core for the development of kinase inhibitors.[1] Numerous derivatives have been investigated for their therapeutic potential, particularly in oncology, with some compounds showing potent inhibitory activity against targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3]
The introduction of an iodine atom at the 3-position and a cyclopentyl group at the N1-position of the pyrazolo[3,4-d]pyrimidin-4-amine core is anticipated to modulate the compound's physicochemical properties and biological activity. The iodine atom can serve as a handle for further synthetic modifications, while the cyclopentyl group can enhance lipophilicity and potentially improve binding affinity and selectivity for target proteins. This guide aims to provide a thorough understanding of the foundational physicochemical characteristics of this promising molecule.
Physicochemical Properties
Properties of the Core Compound: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Property | Value | Source |
| Molecular Formula | C₅H₄IN₅ | [4] |
| Molecular Weight | 261.02 g/mol | [4][5] |
| Appearance | Off-white to light brown powder | [6] |
| Melting Point | >300 °C | [6] |
| Boiling Point (Predicted) | 498.8 °C at 760 mmHg | [6] |
| Density (Predicted) | 2.646 g/cm³ | [6] |
| pKa (Predicted) | 10.5 ± 0.20 | [6] |
| LogP (Predicted) | 1.12090 | [6] |
| UV max (λmax) | 282 nm | [6] |
Estimated Properties of this compound
The addition of a cyclopentyl group to the N1 position is expected to increase the molecular weight and lipophilicity (LogP) of the compound. The melting and boiling points may also be altered.
| Property | Estimated Value | Justification |
| Molecular Formula | C₁₀H₁₂IN₅ | Addition of C₅H₈ |
| Molecular Weight | 329.14 g/mol | Addition of cyclopentyl group (68.12 g/mol ) |
| Appearance | Solid (powder or crystalline) | Expected for a molecule of this size and structure |
| Melting Point | Likely lower than the core due to reduced crystal packing efficiency | N-alkylation can disrupt intermolecular hydrogen bonding |
| LogP | > 2.0 | The cyclopentyl group is a lipophilic moiety |
| Solubility | Decreased solubility in polar solvents, increased in non-polar solvents | Increased lipophilicity |
Experimental Protocols
The synthesis of this compound would likely proceed through the N-alkylation of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine core.
Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Core Compound)
A reported synthesis involves the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine.[7]
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Argon atmosphere
Procedure:
-
A solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and N-iodosuccinimide (1.5 eq) in DMF is prepared.[7]
-
The reaction mixture is heated to 80 °C overnight under an argon atmosphere.[7]
-
The resulting solid is filtered and rinsed with cold EtOH.[7]
-
The product is dried under vacuum to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[7]
Synthesis of this compound (Target Compound)
This protocol is a generalized procedure for N-alkylation of pyrazole derivatives.[8]
Materials:
-
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Cyclopentyl bromide (or other suitable cyclopentylating agent)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).
-
Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.
-
Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution and stir at room temperature for 15-30 minutes.
-
Add the cyclopentylating agent (e.g., cyclopentyl bromide, 1.0-1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at a desired temperature (ranging from room temperature to 80 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired Nthis compound.
General workflow for the N-alkylation of the core compound.
Potential Biological Activity and Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold are well-documented as potent inhibitors of various protein kinases. The structural similarity to adenine allows these compounds to compete with ATP for binding to the kinase domain.
Kinase Inhibition
Numerous studies have demonstrated that N1-substituted pyrazolo[3,4-d]pyrimidines can inhibit a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Several derivatives have shown significant inhibitory activity against both wild-type and mutant forms of EGFR, which are implicated in the growth of various solid tumors.[2]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, which are crucial for cell cycle regulation, is another promising therapeutic strategy for cancer. Pyrazolo[3,4-d]pyrimidine derivatives have been explored as CDK inhibitors.[3]
-
Src Kinase: This non-receptor tyrosine kinase is involved in cell proliferation, differentiation, and survival, and its inhibition is a target for cancer therapy.[1]
The introduction of a cyclopentyl group at the N1 position of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine could enhance its binding to the hydrophobic pocket of the ATP-binding site of these kinases, potentially leading to increased potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: Solubility of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolopyrimidine scaffold, a class of compounds with significant interest in medicinal chemistry. The parent compound, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, serves as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1] The addition of a cyclopentyl group at the N1 position is anticipated to modulate the physicochemical properties of the molecule, including its solubility.
Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in biomedical research due to its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3][4] It is a common vehicle for dissolving test compounds for in vitro screening. However, the concentration of DMSO in cell-based assays must be carefully controlled, as it can have physiological effects on cells. Therefore, determining the maximum solubility of a compound in DMSO is a crucial first step in experimental design.
Physicochemical Properties of Related Compounds
To provide context, the properties of the parent compound, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are summarized below. These properties can offer an initial estimate for the behavior of its cyclopentyl derivative.
| Property | Value | Source |
| Molecular Formula | C₅H₄IN₅ | [5][6] |
| Molecular Weight | 261.02 g/mol | [5][6] |
| Appearance | Solid | [6] |
| CAS Number | 151266-23-8 | [1][5] |
Experimental Protocol for Determining Solubility in DMSO
The following protocol provides a standardized method for determining the maximum solubility of a novel compound, such as this compound, in DMSO at room temperature.[2]
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Microcentrifuge
-
2 mL microcentrifuge tubes
-
Calibrated micropipettes
-
Appropriate solvent for dilution and quantification (e.g., methanol, acetonitrile)
Procedure
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[2]
-
If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate remains.[2]
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for 24 hours to allow the solution to reach equilibrium.[2]
-
Gently mix the solution periodically during this incubation period.
-
-
Separation of Undissolved Solid:
-
Centrifuge the equilibrated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.[2]
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent in which the compound is highly soluble and can be accurately quantified.
-
Analyze the concentration of the compound in the diluted sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Preparation of a Stock Solution
For routine in vitro experiments, a stock solution at a known concentration (e.g., 10 mM) is typically prepared.
-
Calculation of Required Mass:
-
Based on the molecular weight of the compound and the desired stock concentration, calculate the mass of the compound needed.
-
-
Dissolution:
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental processes described in this guide.
Caption: Workflow for determining the maximum solubility of a compound in DMSO.
Caption: Workflow for preparing a stock solution of a compound in DMSO.
Conclusion
While quantitative solubility data for this compound in DMSO is not currently published, this guide provides researchers with a robust experimental framework to determine this crucial parameter. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing preclinical drug discovery efforts. The provided workflows and diagrams serve as a practical reference for laboratory implementation.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Structure, Synthesis, and Therapeutic Context
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. While direct biological data for this specific molecule is not extensively documented in peer-reviewed literature, its structural similarity to the core of numerous kinase inhibitors positions it as a valuable synthetic intermediate. This document details its chemical structure and nomenclature, summarizes its physicochemical properties, and presents a plausible synthetic pathway. Furthermore, it contextualizes the importance of the pyrazolo[3,4-d]pyrimidine scaffold by discussing its role in targeted therapies, with a particular focus on the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. A detailed experimental protocol for a key synthetic precursor and a depiction of the BTK signaling pathway are also provided to offer a comprehensive resource for researchers in the field of drug discovery and development.
Chemical Structure and Nomenclature
This compound is a substituted pyrazolopyrimidine. The core of the molecule is a pyrazolo[3,4-d]pyrimidine ring system, which is a bicyclic heterocycle composed of a pyrazole ring fused to a pyrimidine ring.
The systematic IUPAC name for this compound is This compound . The numbering of the bicyclic system follows standard heterocyclic nomenclature, with the cyclopentyl group attached at the N1 position of the pyrazole ring, an iodine atom at the C3 position, and an amine group at the C4 position of the pyrimidine ring.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 330794-31-5 | |
| Molecular Formula | C₁₀H₁₂IN₅ | |
| Molecular Weight | 329.14 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | |
| InChI Key | KNIKEMBOLNWAAC-UHFFFAOYSA-N |
Synthetic Protocol and Workflow
A critical intermediate in the synthesis of many pyrazolo[3,4-d]pyrimidine-based compounds is 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This compound serves as a versatile building block for introducing various substituents at the N1 and C3 positions.
Experimental Protocol: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The following is a representative experimental protocol for the synthesis of the key intermediate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1]
Materials:
-
4-Amino-1H-pyrazolo[3,4-d]pyrimidine (10 g, 0.074 mol)
-
N-Iodosuccinimide (NIS) (25 g, 0.111 mol)
-
Dimethylformamide (DMF) (80 mL)
-
Ethanol (EtOH), cold
Procedure:
-
A solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine and N-iodosuccinimide in DMF is prepared in a round-bottom flask.
-
The reaction mixture is heated to 80°C overnight under an argon atmosphere.
-
The resulting solid is filtered and rinsed with cold ethanol.
-
The product is dried in vacuo overnight to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Proposed Synthetic Workflow for this compound
The synthesis of the title compound would likely follow the iodination step with an N-alkylation reaction, introducing the cyclopentyl group at the N1 position. A plausible workflow is depicted in the following diagram.
Caption: Proposed synthesis of this compound.
Biological and Therapeutic Context
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine.[2] This structural similarity allows compounds containing this scaffold to interact with the ATP-binding sites of various kinases, leading to their inhibition. Consequently, numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders.[2][3]
Ibrutinib: A Case Study
A prominent example of a drug featuring the pyrazolo[3,4-d]pyrimidine core is Ibrutinib (Imbruvica®). Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4] 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key intermediate in the synthesis of Ibrutinib.[1]
Ibrutinib is approved for the treatment of several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[4] Its mechanism of action involves the covalent modification of a cysteine residue (Cys-481) in the active site of BTK, leading to the inhibition of B-cell receptor (BCR) signaling. This, in turn, disrupts B-cell proliferation, survival, and migration.
The Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival, proliferation, and differentiation.[6] The inhibition of BTK by drugs like Ibrutinib effectively blocks this signaling pathway.
Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.
Conclusion
This compound represents a valuable chemical entity within the landscape of medicinal chemistry and drug discovery. While it may not be an end-product with defined biological activity, its structural features strongly suggest its utility as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore that continues to be exploited in the design of novel therapeutics. Understanding the synthesis and chemical context of intermediates like this compound is therefore crucial for the advancement of targeted therapies. This guide provides a foundational resource for researchers working with this and related compounds, offering insights into its structure, synthesis, and potential applications in the development of next-generation pharmaceuticals.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its core structure, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and related analogues to predict its spectroscopic characteristics. This document also outlines a viable synthetic pathway and discusses the relevant biological context, focusing on the well-established role of the pyrazolo[3,4-d]pyrimidine scaffold in kinase inhibition.
Predicted Spectroscopic Data
The spectroscopic data for this compound can be predicted by analyzing the known data for the parent compound, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and considering the spectral contributions of the N-cyclopentyl substituent.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrimidine-H | ~8.2-8.4 | s | The singlet for the pyrimidine proton is expected to be in this region. |
| NH₂ | ~6.0-7.0 | br s | The broad singlet for the amine protons can exchange with D₂O. |
| Cyclopentyl-CH (N-CH) | ~5.0-5.5 | m | The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded. |
| Cyclopentyl-CH₂ | ~1.6-2.2 | m | The methylene protons of the cyclopentyl group will appear as complex multiplets. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4 (C-NH₂) | ~157 |
| C6 (CH) | ~152 |
| C7a | ~150 |
| C3a | ~100 |
| C3 (C-I) | ~75 |
| Cyclopentyl-C1 (N-CH) | ~60 |
| Cyclopentyl-C2/C5 | ~33 |
| Cyclopentyl-C3/C4 | ~24 |
Predicted Mass Spectrometry Data
For Mass Spectrometry (MS), the expected molecular ion peak [M]⁺ for C₁₀H₁₂IN₅ would be m/z 317.02. The positive ion mode [M+H]⁺ would be observed at m/z 318.03. Fragmentation patterns would likely involve the loss of the cyclopentyl group and the iodine atom.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2970 | Medium to strong |
| C=N Stretch (pyrimidine) | 1600-1650 | Strong |
| N-H Bend (amine) | 1550-1620 | Medium |
| C-N Stretch | 1250-1350 | Medium |
| C-I Stretch | 500-600 | Weak to medium |
Experimental Protocols
Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The synthesis of the key intermediate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be achieved via the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Argon atmosphere
Procedure:
-
A solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) and N-iodosuccinimide (1.5 equivalents) in DMF is prepared in a round-bottom flask.[1]
-
The reaction mixture is heated to 80°C under an argon atmosphere and stirred overnight.[1]
-
Upon cooling, the resulting solid is collected by filtration.[1]
-
The solid is washed with cold ethanol and dried under vacuum to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1]
Proposed Synthesis of this compound
The final product can be synthesized via N-alkylation of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.
Materials:
-
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Cyclopentyl bromide
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A suitable solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in a suitable solvent, a base (1.1 equivalents) is added portion-wise at 0°C.
-
The mixture is stirred for a short period before the addition of cyclopentyl bromide (1.2 equivalents).
-
The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Biological Context and Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. This is due to its structural similarity to adenine, enabling it to compete with ATP for the binding site of kinases.
A prominent example is Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The following diagram illustrates a simplified representation of the BTK signaling pathway, a likely target for compounds based on the pyrazolo[3,4-d]pyrimidine core.
Caption: Simplified BTK signaling pathway and the proposed inhibitory action.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the inhibitory activity of this compound against a target kinase like BTK, a standard in vitro kinase assay would be performed.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Biological Targets of Pyrazolo[3,4-d]pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Its structural similarity to the purine nucleus allows it to effectively interact with a variety of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key biological targets of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Biological Targets and Quantitative Inhibition Data
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against several key enzymes involved in cellular signaling and disease progression. The primary targets identified include a range of protein kinases and other enzymes critical to cell cycle regulation and signal transduction.
| Target Enzyme | Derivative | IC50/GI50 (µM) | Cell Line/Assay Conditions |
| EGFR | Compound 4 | 0.054 | Enzymatic Assay |
| Compound 15 | 0.135 | Enzymatic Assay | |
| Compound 16 | 0.034 | Enzymatic Assay | |
| Compound 12b | 0.016 (EGFR-WT), 0.236 (EGFR-T790M) | Enzymatic Assay | |
| 8.21 (A549), 19.56 (HCT-116) | Cell-based Assay | ||
| VEGFR-2 | Compound 12b | 0.063 | Enzymatic Assay |
| 3.343 (MDA-MB-468), 4.792 (T-47D) | Cell-based Assay | ||
| Compound II-1 | 5.90 | HepG2 cells | |
| Src Kinase | S7 | 6.24 | Daoy cells |
| S29 | 1.72 | Daoy cells | |
| SI163 | 3.5 | Daoy cells | |
| CDK2 | Compound 14 | 0.057 | CDK2/cyclin A2 enzymatic assay |
| Compound 13 | 0.081 | CDK2/cyclin A2 enzymatic assay | |
| Compound 15 | 0.119 | CDK2/cyclin A2 enzymatic assay | |
| Compound 3d | 0.332 | CDK2/CyclinA2 enzymatic assay | |
| 0.0263 - 0.513 | Various human cancer cell lines | ||
| PDE5 | Compound 5r | 0.0083 | Enzymatic Assay |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazolo[3,4-d]pyrimidine derivatives are rooted in their ability to modulate critical signaling pathways. By inhibiting key enzymes, these compounds can disrupt the aberrant signaling cascades that drive diseases such as cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][2] Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent downstream signaling.
References
An In-depth Technical Guide to the Synthesis of 3-Iodo-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, including kinases, by acting as an ATP-competitive inhibitor. The introduction of a halogen atom, such as iodine, at the 3-position of this scaffold can significantly enhance its binding affinity and selectivity for target proteins, making 3-iodo-pyrazolo[3,4-d]pyrimidine a crucial intermediate in the synthesis of potent therapeutic agents. This technical guide provides a comprehensive review of the synthesis of 3-iodo-pyrazolo[3,4-d]pyrimidine, focusing on a key synthetic methodology, and presents the information in a clear and accessible format for researchers in the field.
Core Synthetic Route: Electrophilic Iodination
The most direct and widely employed method for the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the electrophilic iodination of the parent compound, 1H-pyrazolo[3,4-d]pyrimidin-4-amine. This reaction typically utilizes an electrophilic iodine source, such as N-iodosuccinimide (NIS), to introduce an iodine atom at the C3 position of the pyrazole ring.
Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]
A solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and N-iodosuccinimide (1.5 eq) in dimethylformamide (DMF) is heated to 80°C. The reaction is monitored for completion, typically proceeding overnight under an inert atmosphere (e.g., argon). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The isolated solid is then washed with a cold solvent, such as ethanol, and dried under vacuum to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1]
Table 1: Quantitative Data for the Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1]
| Parameter | Value |
| Starting Material | 1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Reagent | N-Iodosuccinimide (NIS) |
| Stoichiometry (SM:NIS) | 1 : 1.5 |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | Overnight |
| Yield | Quantitative |
Synthetic Pathway Visualization
The following diagram illustrates the key synthetic transformation for the preparation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Caption: Synthetic route to 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Logical Workflow for Synthesis
The experimental workflow for the synthesis of 3-iodo-pyrazolo[3,4-d]pyrimidine derivatives generally follows a logical progression from starting materials to the final purified product.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of 3-iodo-pyrazolo[3,4-d]pyrimidine, a key building block for various targeted therapeutics, is efficiently achieved through the direct iodination of the corresponding 4-amino pyrazolopyrimidine precursor using N-iodosuccinimide. This technical guide has provided a detailed experimental protocol, quantitative data, and visual representations of the synthetic pathway and workflow to aid researchers in the successful preparation of this important intermediate. The straightforward nature of this reaction, coupled with its high yield, makes it a valuable transformation in the arsenal of medicinal chemists and drug development professionals.
References
commercial availability of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a substituted pyrazolopyrimidine of significant interest in medicinal chemistry and drug discovery. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a bioisostere of adenine, enabling it to function as a competitive inhibitor for a multitude of protein kinases.[1] This structural feature has led to the development of numerous kinase inhibitors targeting oncogenic pathways. This guide details the commercial availability of its key precursor, a robust synthetic protocol, and its potential applications in targeting critical signaling pathways in cancer.
Commercial Availability
Direct commercial sources for this compound are not readily identifiable. However, the essential precursor, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 151266-23-8) , is widely available from various chemical suppliers. This ready availability of the starting material makes the synthesis of the target compound a feasible undertaking for research and development purposes.
Table 1: Commercial Availability of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Supplier | Product Number | Purity | Quantity |
| Sigma-Aldrich | ADE001444 | AldrichCPR | 1 g |
| TCI America | I0941 | >98.0% | 1 g, 5 g |
| BLDpharm | BD115868 | >98% | 1 g, 5 g, 10 g |
| Pharmaffiliates | PAI09007010 | N/A | Inquire |
| ChemicalBook | CB5485493 | >98% | Inquire |
| BenchChem | BCD1234 | >95% | Inquire |
Note: Availability and product details are subject to change. Please consult the suppliers' websites for the most current information.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a suitable cyclopentylating agent, such as cyclopentyl bromide. The general methodology is adapted from established protocols for the N-alkylation of similar pyrazolopyrimidine cores.[2]
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Cyclopentyl bromide
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add cyclopentyl bromide (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Potential Applications in Drug Discovery
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[2][3] Derivatives of this core structure have been shown to target a variety of kinases involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibitor Development
The title compound, this compound, is a valuable intermediate for the synthesis of more complex kinase inhibitors. The iodine atom at the 3-position serves as a versatile handle for introducing various substituents via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These modifications allow for the exploration of the chemical space around the pyrazolopyrimidine core to optimize potency and selectivity against specific kinase targets.
Targeting Oncogenic Signaling Pathways
The 1H-pyrazolo[3,4-d]pyrimidine core has been successfully utilized to develop inhibitors for several important cancer-related kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[3][4]
-
Breast Tumor Kinase (BRK/PTK6): Implicated in the progression of breast, ovarian, and prostate cancers.[2]
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration.[5]
The introduction of a cyclopentyl group at the N-1 position can influence the compound's solubility, metabolic stability, and binding affinity to the target kinase.
Signaling Pathway and Experimental Workflow
The following diagram illustrates a generalized workflow for the development of a kinase inhibitor using the title compound as a starting point.
This workflow begins with the synthesis of the target compound, followed by diversification through cross-coupling reactions to generate a library of potential inhibitors. These candidates are then screened in biochemical and cell-based assays to determine their potency and cellular activity. Structure-activity relationship (SAR) studies guide the optimization of lead compounds, which then proceed to preclinical development, including ADME/Tox and in vivo efficacy studies.
Conclusion
While this compound is not directly available from commercial vendors, its synthesis is straightforward from the readily available precursor, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Its structural features make it a highly valuable building block for the development of potent and selective kinase inhibitors for therapeutic intervention in oncology and other diseases driven by aberrant kinase activity. This guide provides the necessary information for researchers to synthesize and utilize this compound in their drug discovery programs.
References
- 1. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 | Benchchem [benchchem.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of Iodinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety and handling considerations for iodinated heterocyclic compounds. These compounds are of increasing importance in medicinal chemistry and materials science, necessitating a thorough understanding of their potential hazards and the implementation of appropriate safety protocols. This document outlines toxicity data, safe handling and disposal procedures, and detailed experimental protocols for the synthesis and analysis of these molecules.
General Safety and Handling Precautions
Working with iodinated heterocyclic compounds requires a stringent adherence to safety protocols due to their potential toxicity and reactivity. The following are general best practices that should be implemented in any laboratory setting where these compounds are handled.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The minimum recommended PPE when handling iodinated heterocyclic compounds includes:
-
Gloves: Nitrile or neoprene gloves are recommended as they offer better resistance to many organic compounds compared to latex.[1] For compounds with the potential for skin penetration, such as certain radioiodinated molecules, wearing two pairs of gloves is advisable.[2][3][4]
-
Lab Coat: A chemical-resistant, flame-resistant lab coat should be worn and kept buttoned to provide maximum protection.
-
Eye Protection: Safety goggles or safety glasses with side shields that meet ANSI Z87.1 standards are mandatory to protect against splashes and vapors.
-
Respiratory Protection: When working with volatile iodinated compounds outside of a certified fume hood, a respirator with appropriate cartridges should be used.[1]
Laboratory Environment
The design and use of the laboratory space are critical for minimizing exposure:
-
Ventilation: All work with iodinated heterocyclic compounds should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[1] The fume hood sash should be kept as low as possible.
-
Storage: These compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible substances.[1] Containers should be tightly closed and made of a compatible material like glass or high-density polyethylene.[1] For light-sensitive compounds, amber-colored containers or wrapping containers in aluminum foil is recommended.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[5] Fire extinguishers appropriate for chemical fires (e.g., dry chemical or carbon dioxide) should be available.
Spill and Waste Management
Proper containment and disposal are crucial to prevent environmental contamination and accidental exposure:
-
Spill Response: In the event of a spill, the area should be evacuated and ventilated. The spill should be contained with an absorbent material, such as activated carbon or a commercial spill kit for organic solvents.[1] For spills involving radioiodine, sprinkling baking soda over the spill can help reduce the volatilization of iodine gas.[6][7] All contaminated materials must be collected and disposed of as hazardous waste.[1]
-
Waste Disposal: Iodinated heterocyclic compounds and any materials contaminated with them are generally considered hazardous waste and must be disposed of according to local, state, and federal regulations.[8][9] They should never be poured down the drain.[8] For radioiodinated compounds, specific protocols for radioactive waste disposal must be followed.[6][9][10]
Toxicity of Iodinated Heterocyclic Compounds
The toxicity of iodinated heterocyclic compounds can vary widely depending on the specific structure of the heterocycle, the position of the iodine atom, and the presence of other functional groups. While comprehensive toxicological data is not available for all compounds, this section summarizes available information.
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for a selection of iodinated heterocyclic compounds and related structures. It is important to note that the absence of data does not imply a lack of toxicity.
| Compound | CAS Number | Route of Administration | Species | LD50/LC50 | GHS Hazard Classification |
| Pyridine | 110-86-1 | Oral | Rat | 866 - 1,580 mg/kg | Acute Tox. 4 (Oral, Dermal, Inhalation) |
| Dermal | Rabbit | 1,000 - 2,000 mg/kg | Skin Irrit. 2, Eye Irrit. 2, Flam. Liq. 2 | ||
| Inhalation | Rat | 12.898 mg/L (4 h) | |||
| 2-Iodopyridine | 5029-67-4 | - | - | No data available | - |
| 3-Iodopyridine | 1120-90-7 | - | - | No data available | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| 4-Iodopyridine | 15854-87-2 | - | - | No data available | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| 5-Iodouracil | 696-07-1 | - | - | No data available | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
| 2-Iodofuran | 54829-48-0 | - | - | No data available | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3, Flam. Liq. 3 |
| 2-Iodothiophene | 3437-95-4 | - | - | No data available | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, Skin Sens. 1, STOT SE 3 |
GHS Hazard Classifications are based on available safety data sheets and may vary by supplier.
General Toxicological Effects
-
Irritation: Many iodinated heterocyclic compounds are classified as skin and eye irritants.[5][9][11][12][13] Some may also cause respiratory irritation.[5][11][12][13]
-
Acute Toxicity: Several compounds are classified as harmful if swallowed, in contact with skin, or inhaled, indicating a potential for acute toxicity.[5][8][11][12]
-
Iodism: Chronic exposure to iodine-containing compounds can lead to a condition known as iodism, with symptoms including skin rash, headache, and inflammation of the mucous membranes.
-
Thyroid Effects: Due to the presence of iodine, some of these compounds may interfere with thyroid function.[14]
-
Genotoxicity: Certain halogenated pyrimidines have been shown to possess genotoxic effects, including the induction of chromosome aberrations.[15]
Biological Signaling Pathways
Several iodinated heterocyclic compounds are used as pharmaceuticals and exert their therapeutic effects by modulating specific biological signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential off-target effects.
Amiodarone and Cardiac Ion Channels
Amiodarone is an antiarrhythmic drug containing a benzofuran moiety. Its primary mechanism of action involves the blockade of several types of cardiac ion channels, which alters the cardiac action potential.[6][7][14][16][17][18][19][20]
Tyrosine Kinase Inhibitors in Cancer Therapy
Several iodinated heterocyclic compounds are potent tyrosine kinase inhibitors (TKIs) used in cancer therapy. They function by blocking the signaling pathways that drive tumor growth and angiogenesis.
Sunitinib is a multi-targeted TKI that inhibits several receptor tyrosine kinases, including VEGFRs and PDGFRs.[1][6][16][18][19]
Gefitinib and Lapatinib are TKIs that target the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) pathways, which are often overactive in various cancers.[2][17][21][22][23][24][25]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of representative iodinated heterocyclic compounds. These protocols should be adapted and optimized for specific substrates and laboratory conditions.
Synthesis of 2-Amino-5-iodopyridine
This protocol describes the synthesis of 2-amino-5-iodopyridine from 2-aminopyridine using iodine and hydrogen peroxide in an aqueous medium.
Materials:
-
2-Aminopyridine
-
Iodine
-
30% Hydrogen peroxide solution
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine in deionized water (mass ratio of 1:5).
-
While stirring, add solid iodine in 3-5 portions. Maintain the temperature of the reaction mixture below 80°C during the addition.
-
After the iodine addition is complete, heat the mixture to 80-90°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture slightly, then slowly add 30% hydrogen peroxide dropwise.
-
After the addition of hydrogen peroxide, continue to heat the mixture at 80-90°C for another 2-3 hours.
-
Heat the reaction mixture to reflux for 20-30 minutes.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with ice-cold deionized water.
-
Dry the product under vacuum to obtain 2-amino-5-iodopyridine.
Workflow Diagram:
Synthesis of N-Substituted 5-Iodouracils
This protocol describes the N-alkylation of 5-iodouracil.
Materials:
-
5-Iodouracil
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Alkyl bromide (e.g., n-butyl bromide)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 5-iodouracil in DMSO.
-
Add potassium carbonate to the solution and stir the mixture at 80°C for 15 minutes.
-
Add the alkyl bromide dropwise to the reaction mixture.
-
Stir the reaction at 80°C for 48 hours.
-
After cooling to room temperature, collect the product by filtration or solvent extraction.
-
Purify the product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 8:2) as the eluent.
-
Recrystallize the purified product from methanol or a dichloromethane-methanol mixture to obtain the N-substituted 5-iodouracil.[1]
Analysis of Iodinated Heterocyclic Compounds by HPLC-UV
This protocol provides a general method for the analysis of an iodinated heterocyclic compound, using Amiodarone as an example. This method can be adapted for other similar compounds.[1][21][22]
Materials and Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 150 mm x 4.6 mm)
-
Amiodarone hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Ammonia solution
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a buffer solution by mixing 3.0 mL of glacial acetic acid with 1000 mL of HPLC-grade water and adjusting the pH to 5.0 with dilute ammonia solution. The mobile phase is a mixture of this buffer, methanol, and acetonitrile (e.g., 30:30:40, v/v/v).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 1.0 mg/mL). Prepare a working standard solution by diluting the stock solution with a diluent (e.g., 1:1 acetonitrile:water) to a suitable concentration (e.g., 0.01 mg/mL).
-
Sample Preparation: For a solid sample, dissolve an accurately weighed amount in the diluent to achieve a concentration within the linear range of the assay. For a sample in a matrix (e.g., plasma), perform a liquid-liquid extraction. For example, to 0.2 mL of plasma, add an internal standard, a pH 4.5 buffer, and extract with methyl-t-butyl-ether.[1] Centrifuge and inject the organic layer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: As prepared in step 1
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
UV Detection: 240 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak of the iodinated heterocyclic compound by comparing the retention time with that of the reference standard. Quantify the amount of the compound by comparing the peak area or height to a calibration curve generated from a series of standard solutions.
Analytical Workflow:
Conclusion
Iodinated heterocyclic compounds are a versatile and valuable class of molecules with significant applications in drug discovery and materials science. However, their potential for toxicity and reactivity necessitates a thorough understanding and implementation of robust safety protocols. This guide provides a foundational framework for the safe handling, synthesis, analysis, and disposal of these compounds. Researchers and professionals are encouraged to consult specific Safety Data Sheets for individual compounds and to conduct thorough risk assessments before beginning any new experimental work. Adherence to these guidelines will help to ensure a safe and productive research environment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. oral ld50 values: Topics by Science.gov [science.gov]
- 3. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute oral toxicity: variability, reliability, relevance and interspecies comparison of rodent LD50 data from literature surveyed for the ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 7. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. medicinamoderna.ro [medicinamoderna.ro]
- 13. 3-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Budiodarone - Wikipedia [en.wikipedia.org]
- 18. ahajournals.org [ahajournals.org]
- 19. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of amiodarone hydrochloride in pharmaceutical formulations by derivative UV spectrophotometry and high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assets.greenbook.net [assets.greenbook.net]
- 24. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Discovery of Pyrazolo[3,4-d]pyrimidines as Potent Kinase Inhibitors: A Technical Guide
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their enzymatic activity.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[1] This technical guide provides an in-depth overview of the discovery and development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their synthesis and evaluation.
The Pyrazolo[3,4-d]pyrimidine Scaffold: An ATP Mimic
The core structure of pyrazolo[3,4-d]pyrimidine is a bicyclic heterocycle that is an isostere of the purine ring system found in adenine. This bioisosteric relationship is the foundation of its efficacy as a kinase inhibitor. By mimicking the adenine portion of ATP, these compounds can fit into the highly conserved ATP-binding pocket of kinases, thereby preventing the binding of the natural substrate and inhibiting the phosphorylation of downstream targets. This competitive inhibition is a common mechanism for many small-molecule kinase inhibitors.
Key Kinase Targets and Signaling Pathways
Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed to target a wide range of kinases involved in oncogenic signaling pathways. Below are some of the most prominent examples:
1. Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is frequently observed in various cancers. Pyrazolo[3,4-d]pyrimidines have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4]
2. Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in many cancers, including non-small cell lung cancer and glioblastoma. Pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[5][6][7][8][9]
3. Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit VEGFRs, thereby blocking tumor-induced angiogenesis.[1][10][11][12]
4. Src Family Kinases (SFKs)
Src is a non-receptor tyrosine kinase involved in various cellular processes, including cell adhesion, growth, and differentiation. Its hyperactivity is linked to cancer progression and metastasis. Several pyrazolo[3,4-d]pyrimidine compounds have demonstrated potent inhibitory activity against Src.[13][14][15][16]
5. Bruton's Tyrosine Kinase (BTK)
BTK is a crucial enzyme in the B-cell receptor signaling pathway, essential for B-cell development, differentiation, and survival. Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based irreversible inhibitor of BTK, has been approved for the treatment of various B-cell malignancies.[17][18][19][20]
Quantitative Data on Kinase Inhibition
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazolo[3,4-d]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: CDK2 Inhibition
| Compound | CDK2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| Compound 14 | 0.057 | 0.045 | 0.006 | [2] |
| Compound 13 | 0.081 | - | - | [2] |
| Compound 15 | 0.119 | 0.046 | 0.007 | [2] |
| Compound 1e | 1.71 | 10.79 | - | [3] |
| Compound 1j | 1.60 | 10.88 | - | [3] |
| Compound 4a | 0.21 | - | - | [4] |
| Compound 3d | 0.332 | - | - | [21] |
| Roscovitine | 0.25 | - | - | [4] |
Table 2: EGFR Inhibition
| Compound | EGFRwt IC50 (µM) | EGFRT790M IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| Compound 16 | 0.034 | - | - | - | [5] |
| Compound 4 | 0.054 | - | - | - | [5] |
| Compound 15 | 0.135 | - | - | - | [5] |
| Compound 12b | 0.016 | 0.236 | 8.21 | 19.56 | [6][7][9] |
| Erlotinib | 0.006 | 0.563 | - | - | [6][7][9] |
Table 3: VEGFR-2 Inhibition
| Compound | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | T47D IC50 (µM) | Reference |
| Compound II-1 | - | 5.90 | 5.57 | [10][11] |
| Compound 12b | 0.063 | - | - | [1] |
| Compound 61 | 0.0119 | - | - | [12] |
| Compound 62 | 0.0137 | - | - | [12] |
| Sunitinib | 0.035 | - | - | [1] |
| Sorafenib | - | 9.05 | 7.41 | [10][11] |
Table 4: Src Inhibition
| Compound | Src Ki (µM) | GIN8 IC50 (µM) | GIN28 IC50 (µM) | GCE28 IC50 (µM) | Reference |
| SI306 | - | 11.2 | 7.7 | 7.2 | [13] |
| SI-388 (2a) | 0.423 | - | - | - | [16] |
| S7 | - | - | - | 6.24 (Daoy cells) | [14] |
| S29 | - | - | - | 1.72 (Daoy cells) | [14] |
Table 5: BTK Inhibition
| Compound | BTK IC50 (nM) | Reference |
| Ibrutinib | 2.0 | [18] |
| Compound 8 | 2.1 | [18] |
| Compound 11 | 7.95 | [17] |
Experimental Protocols
This section provides representative experimental protocols for the synthesis of the pyrazolo[3,4-d]pyrimidine core and for the evaluation of their biological activity.
1. General Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
A common route to synthesize the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclization of a substituted 5-aminopyrazole-4-carbonitrile with a one-carbon synthon like formamide or by a Vilsmeier-Haack reaction followed by cyclization.[22]
-
Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: A mixture of (ethoxymethylene)malononitrile and phenylhydrazine in ethanol is heated at reflux. The product precipitates upon cooling and is collected by filtration.
-
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is heated in an excess of formamide. After cooling, the product is precipitated by the addition of water and collected by filtration.
Further diversification of the scaffold can be achieved through various chemical reactions, such as Suzuki coupling to introduce aryl or heteroaryl groups at different positions.[23][24][25][26]
2. General Protocol for In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.[27]
-
Materials: Recombinant kinase, substrate peptide, ATP, test compounds, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
A kinase reaction is set up containing the kinase, substrate, ATP, and the test compound at various concentrations in a buffer solution.
-
The reaction is incubated at a specific temperature for a set period.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence is measured using a plate-reading luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3. General Protocol for Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[28][29]
-
Materials: Cancer cell lines, cell culture medium, MTT solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of pyrazolo[3,4-d]pyrimidine kinase inhibitors typically follow a structured workflow.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of a wide array of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine moiety of ATP provides a strong foundation for designing compounds that can effectively target the ATP-binding site of kinases. Through extensive structure-activity relationship studies, medicinal chemists have been able to fine-tune the selectivity and potency of these inhibitors against a variety of key kinase targets implicated in cancer and other diseases. The successful clinical translation of compounds like ibrutinib underscores the therapeutic potential of this chemical class. This technical guide has provided a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, offering a valuable resource for researchers in the field of drug discovery and development. Future efforts in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles, the ability to overcome drug resistance, and the potential to target novel kinase-driven pathologies.
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 16. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor [mdpi.com]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 24. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
Methodological & Application
Synthesis Protocol for 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the development of various therapeutic agents. The protocol is divided into a three-step synthetic sequence, beginning with the formation of the core pyrazolo[3,4-d]pyrimidine scaffold, followed by iodination, and concluding with N-alkylation.
I. Synthetic Scheme
The overall synthetic pathway to obtain this compound is depicted below. The synthesis commences with the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with formamide to yield the pyrazolo[3,4-d]pyrimidin-4-amine core. This intermediate is then regioselectively iodinated at the C3 position using N-iodosuccinimide. The final step involves the N-alkylation of the pyrazole ring with a cyclopentyl group.
Caption: Overall synthetic scheme for this compound.
II. Experimental Protocols
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
This procedure outlines the formation of the core heterocyclic scaffold.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 5-Amino-1H-pyrazole-4-carbonitrile | C₄H₄N₄ | 108.11 | 10.0 g (92.5 mmol) |
| Formamide | CH₃NO | 45.04 | 100 mL |
Procedure:
-
A mixture of 5-amino-1H-pyrazole-4-carbonitrile (10.0 g, 92.5 mmol) in formamide (100 mL) is heated to reflux (approximately 180-190 °C) for 2 hours.
-
The reaction mixture is then cooled to room temperature, during which a precipitate forms.
-
The precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The resulting solid is dried under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Expected Yield: ~85-95%
Step 2: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This step involves the regioselective iodination of the pyrazolo[3,4-d]pyrimidine core at the C3 position.[1][2]
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C₅H₅N₅ | 135.13 | 10.0 g (74.0 mmol) |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 18.4 g (81.4 mmol) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL |
Procedure:
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (10.0 g, 74.0 mmol) in DMF (100 mL), N-iodosuccinimide (18.4 g, 81.4 mmol) is added in one portion.
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours.
-
After cooling to room temperature, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The solid is dried under vacuum to afford 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1]
Expected Yield: ~90-98%
Step 3: Synthesis of this compound
This final step describes the N-alkylation of the pyrazole ring. The regioselectivity of this reaction can be influenced by the reaction conditions. The N1-alkylation is generally favored under basic conditions with polar aprotic solvents.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₅H₄IN₅ | 261.02 | 5.0 g (19.1 mmol) |
| Cyclopentyl bromide | C₅H₉Br | 149.03 | 3.14 g (21.1 mmol) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.97 g (28.7 mmol) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL |
Procedure:
-
To a stirred suspension of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5.0 g, 19.1 mmol) and potassium carbonate (3.97 g, 28.7 mmol) in DMF (50 mL), cyclopentyl bromide (3.14 g, 21.1 mmol) is added dropwise at room temperature.
-
The reaction mixture is then heated to 60-70 °C and stirred for 12-16 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Expected Yield: ~60-75% (after purification)
III. Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the three-step synthesis.
IV. Characterization Data (Representative)
The final product and intermediates should be characterized using standard analytical techniques. The following table provides expected data ranges.
| Compound | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | White to off-white solid | >300 | 8.1-8.3 (s, 1H, pyrimidine-H), 8.0-8.2 (s, 1H, pyrazole-H), 7.5-7.8 (br s, 2H, NH₂) | 136.1 [M+H]⁺ |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Light yellow solid | >300 | 8.2-8.4 (s, 1H, pyrimidine-H), 7.6-7.9 (br s, 2H, NH₂) | 261.9 [M+H]⁺ |
| This compound | White to pale yellow solid | - | 8.3-8.5 (s, 1H, pyrimidine-H), 5.0-5.2 (m, 1H, N-CH), 2.0-2.2 (m, 2H, cyclopentyl-H), 1.6-1.9 (m, 6H, cyclopentyl-H), 7.7-8.0 (br s, 2H, NH₂) | 329.0 [M+H]⁺ |
Note: ¹H NMR chemical shifts are representative and may vary depending on the solvent used.
V. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Formamide is a teratogen; handle with extreme care.
-
N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.
-
Cyclopentyl bromide is a flammable liquid and an irritant.
-
DMF is a skin and respiratory irritant.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their specific laboratory settings and available equipment.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Reaction of 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of complex molecular architectures. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocycle in drug discovery, present in numerous compounds with a wide range of biological activities, including kinase inhibition. The functionalization of this core structure at the 3-position via Sonogashira coupling with various alkynes allows for the synthesis of novel derivatives with potential therapeutic applications.
These application notes provide a detailed protocol for the Sonogashira reaction of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with terminal alkynes, along with optimized reaction conditions and expected outcomes based on available literature for structurally similar compounds.
Reaction Principle and Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired alkynyl-substituted pyrazolopyrimidine and regenerate the active palladium catalyst.[2][3] Copper-free variations of the Sonogashira reaction have also been developed to circumvent issues associated with the use of copper, such as catalyst deactivation and product contamination.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography
Standard Protocol (Palladium/Copper Co-catalyzed)
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., DMF, 10 mL/mmol of substrate) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.
-
Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Stir the reaction at a specified temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Copper-Free Protocol
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the anhydrous solvent (e.g., THF) and a suitable amine base (e.g., Et₃N, 3 equiv).
-
Add the terminal alkyne (1.2 equiv) and stir the reaction mixture at 60-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform the workup and purification as described in the standard protocol.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed.
-
In a microwave vial, combine this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and the terminal alkyne (1.2 equiv).
-
Add a suitable solvent (e.g., DMF) and base (e.g., Et₃N, 2 equiv).
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 15-30 minutes).
-
After cooling, perform the workup and purification as described in the standard protocol.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira reaction of this compound with various terminal alkynes under standard palladium/copper co-catalyzed conditions. Please note that these are illustrative examples based on typical yields for similar heterocyclic systems, and actual results may vary.
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | 1-cyclopentyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 6 | 60 | 85 |
| 2 | 1-Hexyne | 1-cyclopentyl-3-(hex-1-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 8 | 70 | 78 |
| 3 | Propargyl alcohol | 3-(4-amino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol | 5 | 50 | 92 |
| 4 | Ethynyltrimethylsilane | 1-cyclopentyl-3-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 4 | RT | 95 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Impure or wet reagents/solvents. Insufficient degassing. Inactive catalyst. | Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture. Use a fresh batch of catalyst or a different palladium source/ligand. Increase catalyst loading slightly. |
| Incomplete Reaction | Insufficient reaction time or temperature. Sterically hindered alkyne. | Increase reaction time and/or temperature. Consider using a more active catalyst system or microwave irradiation. |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents. |
| Decomposition of Starting Material or Product | High reaction temperature. Prolonged reaction time. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Visualizations
References
Application Notes and Protocols for Buchwald-Hartwig Amination on the Pyrazolo[3,4-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in numerous biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents. The introduction of an amino group at the C4 position is a key step in the synthesis of many of these therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, such as milder reaction conditions and broader substrate scope.
These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination on a halo-substituted pyrazolo[3,4-d]pyrimidine core. Included are tabulated reaction conditions, a detailed experimental protocol, and a visual representation of the catalytic cycle to aid in the successful application of this essential transformation in drug discovery and development.
Reaction Principle and Optimization
The Buchwald-Hartwig amination involves the coupling of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Key parameters for optimization include:
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used and effective catalyst precursors.
-
Ligand: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands such as Xantphos, DavePhos, and Josiphos have shown success in the amination of heterocyclic halides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, and THF are typically used to ensure a moisture-free environment.
-
Temperature: Reactions are generally run at elevated temperatures, often between 80-120 °C, and can be accelerated using microwave irradiation.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination on halo-heterocyclic cores analogous to pyrazolo[3,4-d]pyrimidine, providing a strong starting point for reaction optimization.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 85 |
| 2 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Morpholine | Pd(OAc)₂ (5) | DavePhos (7.5) | KOtBu (1.5) | Dioxane | 100 | 92 |
| 3 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 88 |
| 4 | 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 90 | 60[1] |
| 5 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 100 | 95 (mono-aminated) |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol provides a general procedure that can be adapted for various primary and secondary amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene (or dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv).
-
Addition of Reactants: Add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and the desired amine (1.1-1.5 equiv) to the reaction vessel.
-
Solvent Addition: Add anhydrous toluene to the vessel to achieve a concentration of approximately 0.1 M with respect to the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 4-amino-substituted pyrazolo[3,4-d]pyrimidine.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a versatile fragment molecule belonging to the pyrazolopyrimidine class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an effective hinge-binding motif for a wide range of protein kinases.[1] The presence of the 3-iodo substituent provides a crucial handle for synthetic elaboration through cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). This makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns, particularly those targeting protein kinases implicated in oncology and immunology.
The cyclopentyl group at the N1 position can provide favorable interactions within the ribose-binding pocket of some kinases, contributing to the initial binding affinity and providing a vector for further optimization.[2] This document provides detailed application notes and experimental protocols for the use of this compound in FBDD.
Potential Kinase Targets and Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown inhibitory activity against a variety of protein kinases. Based on the existing literature, potential targets for fragments derived from this compound include, but are not limited to:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers, playing a key role in cell proliferation and survival.[3][4]
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that are central regulators of cell growth, differentiation, migration, and survival. Their aberrant activation is linked to cancer progression and metastasis.[5][6]
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell receptor signaling, making it a key target in B-cell malignancies.[7]
Data Presentation: Bioactivity of Structurally Related Pyrazolopyrimidine Derivatives
While specific quantitative bioactivity data for this compound was not found in the reviewed literature, the following tables summarize the inhibitory activities of structurally related pyrazolopyrimidine compounds against various kinase targets. This data provides a strong rationale for screening the title compound and its derivatives against these and other kinases.
Table 1: Inhibitory Activity of Pyrazolopyrimidine Derivatives against EGFR
| Compound ID | Structure | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| 12b | N'-(4-chlorobenzylidene)-4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | EGFRwt | 0.016 | A549 | 8.21 | [3] |
| EGFRT790M | 0.236 | HCT-116 | 19.56 | [3] | ||
| 8 | N-phenyl-N'-(...)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivative | EGFRwt | 0.021 | A549 | 16.75 | [3] |
| 10 | 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative | EGFRwt | 0.026 | HCT-116 | 18.78 | [3] |
| 12a | N'-(4-methoxybenzylidene)-4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | EGFRwt | 0.024 | A549 | 13.72 | [3] |
| 16 | Pyrazolopyrimidine-thiazolopyrimidine hybrid | EGFR | 0.034 | MDA-MB-468 | - | [8] |
| 4 | Pyrazolopyrimidine-thiazole hybrid | EGFR | 0.054 | - | - | [8] |
Table 2: Inhibitory Activity of Pyrazolopyrimidine Derivatives against Src Family Kinases
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line | EC50 (µM) | Reference |
| eCF506 (11a) | Pyrazolopyrimidine derivative | SRC | < 0.5 | MCF7 | 0.002 | [5][6] |
| ABL | 490 | MDA-MB-231 | 0.001 | [5][6] | ||
| 9d | Pyrazolopyrimidine derivative | SRC | 1 | - | - | [5] |
| PP1 | Pyrazolopyrimidine derivative | SRC | 5 | - | - | [5] |
| 2a (SI388) | 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Src | Ki = 0.423 µM | - | - | [9] |
Table 3: Inhibitory Activity of Pyrazolopyrimidine Derivatives against BTK
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity (µM) | Reference |
| 12 | Vinyl sulfonamide pyrazolopyrimidine | BTK | 4.2 | B-cell leukemia | Not effective | [7] |
| 13 | Acetamide pyrazolopyrimidine | BTK | 11.1 | B-cell leukemia | Low micromolar | [7] |
| 11 | Alkynyl ether linked pyrazolopyrimidine | BTK | 7.95 | - | - | [7] |
| (S)-32 | Pyrazolopyrimidine derivative | BTK | 12 | - | - | [10] |
| (R)-32 | Pyrazolopyrimidine derivative | BTK | 16 | - | - | [10] |
Experimental Protocols
The following are detailed protocols for key experiments in a fragment-based drug discovery campaign utilizing this compound.
Experimental Workflow for Fragment-Based Drug Discovery
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Fragment Screening by NMR Spectroscopy
This protocol describes a ligand-observed NMR experiment, specifically Saturation Transfer Difference (STD) NMR, which is well-suited for identifying binders from a fragment library.
1. Materials and Reagents:
-
Target kinase (e.g., Src, EGFR, BTK), >95% purity.
-
This compound and other fragments.
-
NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.4 in 99.9% D2O).
-
Deuterated DMSO (for fragment stock solutions).
-
NMR tubes.
2. Procedure:
-
Protein Preparation:
-
Prepare a stock solution of the target kinase at a concentration of 10-50 µM in the NMR buffer. The optimal concentration should be determined empirically.[11]
-
-
Fragment Library Preparation:
-
Prepare individual stock solutions of each fragment at 100 mM in d6-DMSO.
-
Create fragment mixtures (e.g., 5-10 fragments per mixture) with each fragment at a final concentration of 10 mM in d6-DMSO.
-
-
NMR Sample Preparation:
-
For each fragment mixture, prepare two NMR samples:
-
Sample A (Reference): Add the fragment mixture to the NMR buffer to a final concentration of 100-500 µM for each fragment.
-
Sample B (Protein): Add the fragment mixture to the protein stock solution to the same final fragment concentrations as in Sample A. The final protein concentration should be around 5-20 µM.[11]
-
-
-
NMR Data Acquisition:
-
Acquire 1D 1H NMR spectra for both Sample A and Sample B.
-
Acquire STD-NMR spectra for Sample B. A typical STD experiment involves on-resonance saturation of the protein at -1 ppm and off-resonance saturation at 40 ppm.
-
-
Data Analysis:
-
Calculate the difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Fragments that bind to the protein will show signals in the STD difference spectrum.
-
The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
Protocol 2: Fragment Screening by Surface Plasmon Resonance (SPR)
This protocol outlines a primary screen to identify fragments that bind to an immobilized kinase target.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target kinase with an accessible amine group for immobilization.
-
This compound and other fragments.
-
Running buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).
2. Procedure:
-
Protein Immobilization:
-
Immobilize the target kinase onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) of approximately 50-100 RU for a small fragment.
-
Use a reference flow cell, either blank or with an irrelevant immobilized protein, to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare fragment solutions in the running buffer at a single high concentration (e.g., 100-200 µM). Ensure the DMSO concentration is precisely matched between the fragment solutions and the running buffer.[12]
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a short contact time (e.g., 60 seconds), followed by a dissociation phase.[13]
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to obtain the specific binding sensorgram.
-
A significant increase in the response units (RU) upon fragment injection, which returns to baseline during dissociation, indicates a binding event.
-
Hits are identified based on a predefined response threshold.
-
-
Hit Validation:
-
Confirm hits by re-testing in a dose-response format (e.g., a 5-point concentration series) to determine the equilibrium dissociation constant (Kd).
-
Protocol 3: X-ray Crystallography for Structural Characterization
This protocol provides a general workflow for obtaining a co-crystal structure of a fragment bound to a kinase.
1. Materials and Reagents:
-
Purified and highly concentrated target kinase (>5 mg/mL).
-
Fragment hit identified from biophysical screening.
-
Crystallization screens and plates.
-
Cryoprotectant.
2. Procedure:
-
Co-crystallization:
-
Set up crystallization trials by mixing the target kinase with a 2-5 fold molar excess of the fragment.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts).
-
-
Crystal Soaking (Alternative to Co-crystallization):
-
Grow apo-crystals of the target kinase.
-
Prepare a soaking solution containing the fragment at a concentration of 1-10 mM in a solution similar to the mother liquor.
-
Transfer the apo-crystals to the soaking solution and incubate for a few hours to overnight.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer the crystal from the crystallization drop to a cryoprotectant solution.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the fragment into the observed electron density in the ATP-binding site.
-
Signaling Pathway Diagrams
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Src Kinase Signaling Pathway
Caption: Overview of the central role of Src kinase in cancer signaling.
BTK Signaling Pathway in B-Cells
Caption: The BTK signaling cascade downstream of the B-cell receptor.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Synthesis and Evaluation of Pyrazolo[3,4-d]pyrimidine-Based Src/Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as potent dual inhibitors of Src and Abl tyrosine kinases. This class of compounds holds significant promise for the development of targeted therapies for various cancers, including Chronic Myeloid Leukemia (CML).
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and a core component of numerous kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors. Dual inhibition of Src and Bcr-Abl kinases is a validated therapeutic strategy for CML, as Src kinase has been implicated in the progression of the disease and in resistance to first-generation Abl inhibitors like imatinib.[1][2] This document outlines the synthetic routes to access these compounds and the necessary assays to determine their biological activity.
Data Presentation: Biological Activity of Representative Inhibitors
The following tables summarize the in vitro inhibitory activities of a selection of pyrazolo[3,4-d]pyrimidine derivatives against Src and Abl kinases, as well as their anti-proliferative effects on the Bcr-Abl positive K562 human CML cell line.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Src (Kᵢ, µM) | Abl (Kᵢ, µM) |
| 1 | 0.60 | 0.32 |
| 2 | 0.02 | 1.07 |
| SI388 | 0.423 | 0.419 |
| 8j | Not Reported | Not Reported |
| 8k | Not Reported | Not Reported |
Data compiled from multiple sources.[3][4]
Table 2: Anti-proliferative Activity against K562 Cells
| Compound ID | IC₅₀ (µM) |
| 1 | 3.5 (±0.8) |
| 2 | 6.2 (±0.8) |
| 8j | Nanomolar Range |
| 8k | Nanomolar Range |
| S29 | 1.72 |
| SI163 | 3.5 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-Pyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a general multi-step synthesis to obtain the 4-anilino-pyrazolo[3,4-d]pyrimidine core, a common structural motif in Src/Abl inhibitors.
Step 1: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile
-
To a solution of the appropriate arylhydrazine (1.0 eq) in ethanol, add ethyl(ethoxymethylene)cyanoacetate (1.0 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 1-Aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Suspend the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (excess, ~10-20 eq).
-
Heat the mixture to 180-190 °C and maintain for 8-10 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrazolo[3,4-d]pyrimidin-4-one.
Step 3: Synthesis of 4-Chloro-1-aryl-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend the 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, excess, ~10-15 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 12-18 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Synthesis of N-Aryl-1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Final Product)
-
Dissolve the 4-chloro-1-aryl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or toluene.
-
Add the desired aniline derivative (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-anilino-pyrazolo[3,4-d]pyrimidine derivative.
Protocol 2: In Vitro Src/Abl Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against Src and Abl kinases using a luminescent assay format that measures ATP consumption.
Materials:
-
Recombinant human Src or Abl kinase
-
Suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1 for Src, Abltide for Abl)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
White opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of recombinant kinase solution (pre-diluted in kinase buffer to a concentration determined by an initial enzyme titration).
-
Add 2 µL of a substrate/ATP mixture (pre-diluted in kinase buffer). The final ATP concentration should be at or near the Kₘ for the respective kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the anti-proliferative activity of the synthesized compounds on the K562 CML cell line using the MTT assay.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of medium containing serial dilutions of the test compounds. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Src and Bcr-Abl signaling pathways and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: General synthetic workflow for 4-anilino-pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: Workflow for the discovery and evaluation of Src/Abl inhibitors.
References
- 1. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Palladium Catalyst Selection for Coupling Reactions with 3-Iodo-Pyrazolo[3,4-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection and use of palladium catalysts in cross-coupling reactions with 3-iodo-pyrazolo[3,4-d]pyrimidines. This class of compounds serves as a crucial scaffold in medicinal chemistry, and efficient functionalization at the 3-position is key to the development of novel therapeutic agents. The following sections detail catalyst systems and conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, presented with comparative data, detailed methodologies, and visual workflows to guide your research.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as 3-iodo-pyrazolo[3,4-d]pyrimidine, the reactivity of the C-I bond allows for diverse functionalization. The choice of the palladium catalyst, which typically consists of a palladium precursor and a ligand, is critical for achieving high yields and reaction efficiency. The electronic and steric properties of the ligand play a crucial role in the catalytic cycle, which generally involves oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl-aryl compounds by reacting an organohalide with a boronic acid or its ester. For 3-iodo-pyrazolo[3,4-d]pyrimidines, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.
Catalyst and Condition Selection
The selection of the palladium catalyst and reaction conditions is crucial for a successful Suzuki-Miyaura coupling. Below is a summary of commonly used catalyst systems and conditions for substrates analogous to 3-iodo-pyrazolo[3,4-d]pyrimidine.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (Microwave) | 0.67 | High | [1] |
| XPhosPdG2 / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 80-95 | [2][3] |
| PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-90 | [2][3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 16 | 75-90 | Not specified |
Note: Yields are representative and can vary based on the specific boronic acid used.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a microwave-assisted procedure for a similar heterocyclic system.[1][2][3]
Materials:
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
1,4-Dioxane (7.0 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidine, the arylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 40 minutes with stirring.
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. This reaction is essential for synthesizing anilines and other amino-substituted aromatic compounds.
Catalyst and Condition Selection
The choice of ligand is particularly critical in Buchwald-Hartwig aminations to promote the desired C-N bond formation and suppress side reactions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / tBuDavePhos | NaOt-Bu | Toluene | 100 | 16 | Good for amines without β-H | [4] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 8-16 | 80-95 | [4] |
| [Pd(allyl)Cl]₂ / BINAP | K₃PO₄ | Toluene | 80-100 | 12-24 | 70-90 | Not specified |
| Pd₂ (dba)₃ / XPhos | LHMDS | THF | 60-80 | 12 | 75-90 | Not specified |
Note: Yields are representative and depend on the specific amine coupling partner.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on conditions reported for similar heterocyclic systems.[4]
Materials:
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5.0 mL)
-
Schlenk tube with a stir bar
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add 1,4-dioxane, followed by 3-iodo-1H-pyrazolo[3,4-d]pyrimidine and the amine.
-
Seal the Schlenk tube and heat the mixture at 100°C with stirring for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Selection Pathway for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of targeted covalent inhibitors like ibrutinib.[1] The N-alkylation of the pyrazole ring is a critical step for modifying the compound's physicochemical properties and biological activity. The regioselectivity of this alkylation, occurring at either the N1 or N2 position of the pyrazole ring, can significantly impact the molecule's interaction with its biological target. This document provides a detailed protocol for the N-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with a focus on achieving regioselectivity.
The N-alkylation of pyrazolo[3,4-d]pyrimidines is influenced by several factors, including the choice of base, solvent, and alkylating agent.[2][3] Studies have shown that solvent polarity plays a significant role in directing the site of alkylation. For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, the use of a nonpolar solvent like THF favors N2-alkylation, whereas a polar solvent like DMSO promotes the formation of the N1-alkylated product.[2] For the specific substrate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, N1-alkylation has been successfully achieved using a weak inorganic base at mild temperatures.[4][5]
Experimental Overview
This protocol first describes the synthesis of the starting material, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, followed by a general procedure for its regioselective N1-alkylation.
Figure 1: General experimental workflow for the synthesis and subsequent N-alkylation.
Materials and Reagents
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Alkylating agent (e.g., alkyl halide, mesylate)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This procedure is adapted from the literature for the iodination of the pyrazolopyrimidine core.[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF.
-
Addition of Reagent: Add N-iodosuccinimide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 80°C and stir overnight under an argon atmosphere.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The resulting solid is collected by filtration.
-
Washing and Drying: Rinse the collected solid with cold ethanol and dry it in a vacuum oven overnight to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Figure 2: General N-alkylation reaction scheme.
Protocol 2: N1-Alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol provides a general method for the regioselective N1-alkylation using a weak inorganic base.[4]
-
Reaction Setup: To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in an appropriate solvent (e.g., DMF), add a weak inorganic base such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: Add the desired alkylating agent (R-X, where X can be Br, Cl, or OMs; 1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at a mild temperature (e.g., room temperature to 60°C) until the starting material is consumed, as monitored by TLC.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.
Data Presentation
The selection of base and solvent is crucial for achieving high yields and regioselectivity. The following tables summarize reported conditions for the N-alkylation of pyrazolopyrimidines.
Table 1: Summary of Reaction Conditions for N-Alkylation
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature | Product(s) | Yield (%) | Reference |
| 1 | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | R-X (X=OMs, Br, Cl) | Weak inorganic base | N/A | Mild | N1-alkylated | N/A | [4] |
| 2 | 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | THF | N/A | N2-methyl (major) | 8:1 ratio | [2] |
| 3 | 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | DMSO | N/A | N1-methyl (major) | 4:1 ratio | [2] |
| 4 | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide, Propargyl bromide, Phenacyl bromide | K₂CO₃ / TDA-1 | DMF | RT | N-alkylated products | Good | [6] |
| 5 | tert-butyl (3R)-piperidine-1-carboxylate | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Cs₂CO₃ / DMAP | N/A | N/A | N1-tert-butyl carboxylate | N/A | [7] |
Concluding Remarks
The protocols provided herein offer a robust framework for the synthesis and regioselective N1-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Researchers should note that optimization of reaction conditions, including the specific base, solvent, temperature, and reaction time, may be necessary for different alkylating agents to achieve optimal yields and purity. The choice of a weak inorganic base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF generally favors the desired N1-alkylation. Careful monitoring of the reaction progress and thorough purification are essential for obtaining the desired product in high purity.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-AMino-3-Iodo-1H-Pyrazolo[3,4-D]PyriMidine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
Application of 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Cancer Research
Introduction
1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class of molecules. This heterocyclic scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine, the fundamental component of nucleic acids. This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for a wide range of enzymes, particularly protein kinases, which are key players in cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. The this compound structure suggests its potential as a kinase inhibitor, with the pyrazolopyrimidine core interacting with the hinge region of the kinase ATP-binding site. The cyclopentyl group at the N1 position and the iodo group at the C3 position provide opportunities for further chemical modifications to enhance potency and selectivity.
While specific research on this compound is not extensively published, its structural analogs have demonstrated significant anti-cancer properties by targeting various kinases involved in tumor progression, such as Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Bruton's tyrosine kinase (BTK).[1][2][3][4] In fact, the closely related compound 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key intermediate in the synthesis of ibrutinib, a potent BTK inhibitor used in the treatment of B-cell malignancies.[5] This application note will, therefore, discuss the potential applications of this compound in cancer research based on the activities of its close analogs.
Targeted Signaling Pathways
Based on the known targets of structurally similar pyrazolo[3,4-d]pyrimidine derivatives, this compound is hypothesized to inhibit protein kinases that are critical for cancer cell proliferation, survival, and metastasis. The following signaling pathways are potential targets:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[6] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[2][7]
-
Src Family Kinase Signaling Pathway: Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation.[3][8] Aberrant Src activation is frequently observed in various cancers and is associated with metastasis and therapy resistance.[3] Pyrazolo[3,4-d]pyrimidine-based compounds have been identified as effective Src inhibitors.[8]
Below is a diagram illustrating a simplified signaling pathway that could be targeted by a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Suzuki Coupling of Pyrazolo[3,4-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a core component in a multitude of compounds targeting various enzymes, particularly kinases.[1][2][3] Its structural resemblance to the purine nucleus allows it to function as a bioisostere of adenine, enabling interaction with the ATP-binding sites of many kinases.[1] Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, and epidermal growth factor receptor (EGFR) protein tyrosine kinase, showing significant potential in oncology.[2][4]
The functionalization of the pyrazolo[3,4-d]pyrimidine core is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents.[5][6] When coupled with microwave-assisted synthesis, this reaction offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[7][8]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of halogenated pyrazolo[3,4-d]pyrimidines with various boronic acids, a key step in the synthesis of libraries of potential drug candidates.
Application Notes
The microwave-assisted Suzuki coupling of pyrazolo[3,4-d]pyrimidines is a highly efficient method for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The electron-deficient nature of the pyrimidine ring system makes halogenated pyrazolo[3,4-d]pyrimidines excellent substrates for this palladium-catalyzed cross-coupling reaction.
Advantages of Microwave-Assisted Synthesis:
-
Speed: Reaction times are typically reduced from hours to minutes.[7]
-
Efficiency: Increased reaction rates often lead to higher yields and cleaner reaction profiles.
-
Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high reproducibility.
-
Scalability: Protocols can be readily optimized and scaled for the synthesis of larger quantities of material.
The choice of catalyst, base, and solvent system is critical for the success of the coupling reaction. Palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), are commonly employed. Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are used to activate the boronic acid. A mixture of a high-boiling point organic solvent (e.g., 1,4-dioxane, DMF, or THF) and water is typically used to ensure the solubility of both the organic and inorganic reagents.[7][8]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of a halogenated pyrazolo[3,4-d]pyrimidine with an aryl or heteroaryl boronic acid.
Materials:
-
Halogenated pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF/water)
-
Microwave reactor vials with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrazolo[3,4-d]pyrimidine (e.g., 0.5 mmol, 1.0 eq), the boronic acid (e.g., 0.6 mmol, 1.2 eq), the palladium catalyst (e.g., 0.025 mmol, 0.05 eq), and the base (e.g., 1.5 mmol, 3.0 eq).
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture with stirring at a pre-determined temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazolo[3,4-d]pyrimidine.
Data Presentation
The following tables summarize representative reaction conditions for the microwave-assisted Suzuki coupling of pyrazolo[3,4-d]pyrimidine derivatives, compiled from literature sources.
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 85 |
| 2 | PdCl₂(dppf) (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 82 |
| 3 | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 78 |
| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 88 |
| 5 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | DMF/H₂O (4:1) | 120 | 20 | 75 |
| 6 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 120 | 20 | 65 |
| 7 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 30 | 72 |
| 8 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 140 | 15 | 90 |
Reaction conditions are generalized based on typical procedures for Suzuki couplings of related heterocycles and may require further optimization for specific substrates.
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yields with Electron-Rich Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura coupling reactions involving electron-rich heterocycles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Low to No Product Yield
Q1: My Suzuki coupling reaction is not working, or the yield is very low. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction components and conditions is crucial. Here are the initial parameters to assess:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable precatalyst like a palladacycle is recommended.[1] The formation of a thick grey or black precipitate, known as palladium black, can indicate catalyst decomposition.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is essential to properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids, especially those that are electron-rich, can degrade over time through protodeboronation.[1]
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong that it causes the degradation of starting materials or products. For anhydrous reactions, ensure your base is finely powdered and dry. In biphasic reactions, vigorous stirring is necessary to maximize the contact between the two phases.[1]
Issue: Significant Side Product Formation
Q2: I'm observing significant protodeboronation of my electron-rich heterocyclic boronic acid. How can I prevent this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich heterocycles.[1] Here are several strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form is a highly effective strategy.
-
Pinacol esters or trifluoroborate salts offer increased stability.[2][4]
-
N-methyliminodiacetic acid (MIDA) boronates are another excellent option due to their high stability. They slowly release the boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low.
-
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A3: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species that are not efficiently reduced to the active Pd(0) catalyst.[5] To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[3][5]
Frequently Asked Questions (FAQs)
Q4: Which type of palladium catalyst and ligand is best for coupling with electron-rich heterocycles?
A4: The choice of catalyst and ligand is highly dependent on the specific substrates. For challenging couplings involving electron-rich heterocycles, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are highly effective.[2][5] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands are also a good choice as they form highly stable and active palladium complexes.[5]
Q5: How does the choice of base affect the reaction?
A5: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base can significantly impact the reaction yield. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used. For particularly challenging couplings, stronger bases or alternative bases like cesium carbonate (Cs₂CO₃) may be beneficial.[5][6]
Q6: Should I use aqueous or anhydrous conditions?
A6: The choice between aqueous and anhydrous conditions depends on the stability of your substrates. While some water can be beneficial in Suzuki couplings, excess water can serve as a proton source, leading to protodeboronation of sensitive boronic acids.[1] If protodeboronation is a significant issue, switching to anhydrous solvents and reagents is recommended. However, it's important to note that complete exclusion of water may slow down the desired reaction, so careful optimization of water content can be key.[1]
Q7: My electron-rich heteroaryl chloride is unreactive. What conditions should I try?
A7: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[2] For unreactive electron-rich heteroaryl chlorides, more forcing conditions and specialized catalysts are often required.
-
Highly Active Catalysts: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands. These can accelerate the slow oxidative addition step.[5]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be aware that higher temperatures can also increase the rate of side reactions.[5]
-
Stronger Base: A strong base like potassium phosphate (K₃PO₄) is often effective in these challenging couplings.[5]
Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various electron-rich heterocycles under different reaction conditions.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid [7]
| Catalyst | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 2 | 85 |
| Pd(PPh₃)₄ | 5 | 60 |
| Pd(PPh₃)₂Cl₂ | 5 | 55 |
| Pd(OAc)₂ | 24 | 10 |
Table 2: Effect of Base on the Suzuki Coupling of 2-(4-Bromophenyl)benzofuran with 4-Methoxyphenylboronic Acid [8]
| Base | Yield (%) |
| K₂CO₃ | 91 |
| NaOH | 78 |
| Cs₂CO₃ | 63 |
| NaHCO₃ | 53 |
| NaF | 40 |
| NEt₃ | 28 |
Table 3: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with Various Aryl Halides [9]
| Aryl Halide | Product | Yield (%) |
| 4-Chloroanisole | 3-(4-methoxyphenyl)thiophene | 91 |
| 4-Chlorotoluene | 3-(4-methylphenyl)thiophene | 93 |
| 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)thiophene | 95 |
| 4-Chlorobenzonitrile | 4-(thiophen-3-yl)benzonitrile | 94 |
| 2-Chloropyridine | 2-(thiophen-3-yl)pyridine | 85 |
| 3-Chloropyridine | 3-(thiophen-3-yl)pyridine | 88 |
Table 4: Comparison of Buchwald Ligands in the Suzuki Coupling of 3-chloro-1H-indazole with Phenylboronic Acid
| Ligand | Yield (%) |
| SPhos | 80 |
| XPhos | 75 |
| P(o-tol)₃ | 45 |
| PPh₃ | 20 |
Note: This data is representative and yields can vary based on specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of a Heterocyclic Boronic Acid [2]
-
Materials:
-
Heteroaryl halide (1.0 equiv)
-
Heterocyclic boronic acid (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1)
-
-
Procedure:
-
To a microwave reactor vial, add the heteroaryl halide, heterocyclic boronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 20-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 2: Synthesis of N-Boc-2-(4-methoxyphenyl)-1H-pyrrole using a Buchwald Ligand
-
Materials:
-
N-Boc-2-bromopyrrole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask, add N-Boc-2-bromopyrrole, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate glovebox, prepare a stock solution of Pd₂(dba)₃ and XPhos in anhydrous toluene.
-
Add the required amount of the catalyst solution to the reaction flask via syringe.
-
Add additional anhydrous toluene to the reaction flask.
-
Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Conversion of a Heteroaryl Boronic Acid to a MIDA Boronate
-
Materials:
-
Heteroaryl boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene/DMSO (1:1)
-
-
Procedure:
-
In a round-bottom flask, dissolve the heteroaryl boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting MIDA boronate can often be used in the subsequent Suzuki coupling without further purification.
-
Visualizations
The following diagrams illustrate troubleshooting workflows and key relationships in Suzuki coupling reactions.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Key parameters influencing Suzuki coupling optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
common side reactions in the iodination of pyrazolo[3,4-d]pyrimidines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common side reactions during the iodination of pyrazolo[3,4-d]pyrimidines. The information is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low Yield of Mono-iodinated Product and Presence of Multiple Spots on TLC
Question: My reaction is showing a low yield of the desired mono-iodinated pyrazolo[3,4-d]pyrimidine, and the TLC plate shows multiple product spots, including what appears to be starting material and potentially di-iodinated species. What are the likely causes and how can I resolve this?
Answer: This is a common issue that can stem from several factors, primarily related to reaction stoichiometry and conditions. The most likely side reaction is over-iodination, leading to the formation of a di-iodinated product.
Possible Causes and Solutions:
-
Incorrect Stoichiometry of Iodinating Agent: Using an excess of the iodinating agent, such as N-Iodosuccinimide (NIS), can lead to the formation of di-iodinated byproducts. It is crucial to maintain a strict 1:1 or slightly less than 1:1 molar ratio of the pyrazolo[3,4-d]pyrimidine to the iodinating agent.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote over-iodination. Monitor the reaction closely by TLC and aim for the point of maximum mono-iodinated product formation before significant di-iodination occurs.
-
Activation of the Iodinating Agent: The reactivity of NIS can be enhanced by the presence of acid. If the reaction is too fast and producing multiple products, consider running the reaction in the absence of an acid catalyst or using a weaker acid.
Troubleshooting Workflow:
Technical Support Center: Chromatographic Purification of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides troubleshooting advice and answers to frequently asked questions for the chromatographic purification of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the synthesis of various therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatography technique for purifying this compound?
A1: Low-pressure column chromatography using silica gel is the most common and cost-effective method for the purification of this compound on a laboratory scale. For higher purity requirements and analytical purposes, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is recommended.[1]
Q2: How do I choose an appropriate solvent system (mobile phase) for silica gel column chromatography?
A2: The choice of solvent system is critical for achieving good separation.[2] A common starting point for pyrazolopyrimidine derivatives is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol.[3] It is essential to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[4]
Q3: The compound is a basic amine. Are there special considerations for silica gel chromatography?
A3: Yes, the basic amine groups can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential degradation.[3] To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to your eluent. This "neutralizes" the acidic sites on the silica gel, improving peak shape and recovery.[3]
Q4: My compound seems to be unstable on the silica gel column. What can I do?
A4: If you suspect instability, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[4] If the compound is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4] Alternatively, minimizing the time the compound spends on the column by using flash chromatography can also help.
Q5: Can I use reversed-phase chromatography for this purification?
A5: Yes, reversed-phase HPLC is an excellent method for purifying pyrimidine derivatives, especially for achieving high purity.[1] Typical conditions involve a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1] Adjusting the pH of the mobile phase can significantly impact the retention and separation of ionizable compounds like this amine.[5]
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This guide addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low. - Column Overload: Too much sample was loaded onto the column. - Poor Column Packing: Channeling or cracks in the stationary phase. | - Optimize the solvent system using TLC. Test various solvent ratios to maximize the difference in Rf values (ΔRf) between your compound and impurities.[2] - Reduce the amount of crude material loaded. A general rule is to use 1g of sample for every 20-100g of silica gel, depending on the difficulty of the separation. - Repack the column carefully. Ensure the silica gel bed is uniform and free of air bubbles or cracks. |
| Significant Peak Tailing | - Acid-Base Interaction: The basic amine is interacting with acidic silica gel.[3] - Compound Instability: The compound may be degrading on the column. | - Add a basic modifier to the eluent. Incorporate 0.1-1% triethylamine or ammonia into your mobile phase to improve peak shape.[3] - Use a different stationary phase. Consider using neutral alumina or deactivated silica.[4] |
| Compound Won't Elute from the Column | - Eluent Polarity Too Low: The solvent system is not strong enough to move the compound. - Strong Adsorption/Decomposition: The compound has irreversibly bound to the silica or has decomposed.[4] | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a DCM/methanol mixture. - Test for silica stability using 2D TLC. [4] If decomposition is confirmed, switch to a less harsh stationary phase like alumina. |
| No Compound Detected in Fractions | - Compound Eluted in the Solvent Front: The initial eluent was too polar. - Fractions are Too Dilute: The compound concentration is below the detection limit of your analysis method (e.g., TLC). | - Check the very first fractions collected. Your compound might be non-polar in the chosen system.[4] - Concentrate a few fractions in the expected elution range and re-analyze by TLC.[4] |
| Baseline Noise or Ghost Peaks (HPLC) | - Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the injector/detector. - Column Bleed: Degradation of the stationary phase. | - Use high-purity HPLC-grade solvents. [6] - Perform a blank run with just the mobile phase to identify the source of contamination.[7] - Flush the system and column thoroughly. If the problem persists, the column may need replacement.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate and elute with various ratios of a non-polar/polar solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol).
-
The ideal system will give the target compound an Rf of approximately 0.3. If peak streaking is observed, add 0.5% triethylamine to the TLC solvent system and re-run.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column.
-
Place a small cotton or glass wool plug at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level and uniform bed. Add a layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, avoiding disturbance of the top layer.
-
Apply pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions and monitor the elution process using TLC to identify which fractions contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Data Presentation
Table 1: Typical Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Example Mobile Phase (Starting Point) | Modifier (if needed) |
| Flash Column | Silica Gel | Dichloromethane (DCM) : Methanol (98:2) | 0.5% Triethylamine (TEA) |
| Flash Column | Silica Gel | Hexane : Ethyl Acetate (1:1) | 0.5% Triethylamine (TEA) |
| Reversed-Phase HPLC | C18 Silica | Water : Acetonitrile (Gradient) | 0.1% Formic Acid or Ammonium Acetate buffer |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Suzuki Reactions with 3-Iodo-pyrazolo[3,4-d]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Suzuki-Miyaura cross-coupling reactions with 3-iodo-pyrazolo[3,4-d]pyrimidines. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of 3-iodo-pyrazolo[3,4-d]pyrimidines.
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki reaction with a 3-iodo-pyrazolo[3,4-d]pyrimidine is showing little to no product formation, and I am recovering mostly my starting material. What are the likely causes and how can I fix this?
Answer: Low or no conversion in a Suzuki reaction can stem from several factors, primarily related to the catalyst activity, reaction conditions, or reagent quality.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The Palladium(0) active species may not be forming or is being deactivated.
-
Solution: Ensure your Palladium source and phosphine ligand are of high quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst such as XPhos Pd G2, which has shown high efficacy in similar heterocyclic systems.[1][2] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
-
Insufficient Temperature: The reaction may require more thermal energy to proceed.
-
Poor Solubility: The 3-iodo-pyrazolo[3,4-d]pyrimidine or other reagents may have poor solubility in the chosen solvent, limiting reactivity.
-
Solution: Switch to a solvent that can better solubilize your substrates. A mixture of solvents, such as dioxane/water or THF/water, is often effective. For highly insoluble substrates, consider using a higher boiling point solvent like DMF.
-
-
Inappropriate Base: The chosen base may not be optimal for the reaction.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly for less reactive substrates. The choice of base can be critical and substrate-dependent.
-
-
Issue 2: Significant Formation of Side Products (Dehalogenation and Homocoupling)
Question: My reaction is producing significant amounts of the dehalogenated pyrazolo[3,4-d]pyrimidine (protodeiodination) and/or homocoupling of my boronic acid. How can I minimize these side reactions?
Answer: The formation of these byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
-
Potential Causes & Solutions:
-
Protodeiodination (Dehalogenation): The replacement of the iodine atom with a hydrogen atom.
-
Cause: This can be caused by sources of hydrogen in the reaction mixture, often exacerbated by certain solvents or bases.
-
Solution 1: Rigorous Inert Atmosphere & Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can promote side reactions. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
-
Solution 2: Choice of Ligand: The use of bulky, electron-rich phosphine ligands like XPhos or SPhos can promote the desired reductive elimination step over side reactions.[1][2] A tandem catalyst system of XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in similar systems.[1][2]
-
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid coupling together.
-
Cause: This is often promoted by the presence of oxygen and Pd(II) species.
-
Solution 1: Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling over homocoupling.
-
Solution 2: Thorough Degassing: As with protodeiodination, ensuring an oxygen-free environment is crucial to minimize homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with a 3-iodo-pyrazolo[3,4-d]pyrimidine?
A1: A good starting point, based on successful couplings with analogous heterocyclic systems, would be:
-
Substrates: 3-iodo-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a more advanced catalyst system like XPhos Pd G2 (2.5 mol%) with additional XPhos ligand (5 mol%).[1][2]
-
Base: K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Solvent: A degassed mixture of 1,4-Dioxane and water (e.g., 4:1 ratio).
-
Temperature: 100-110°C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q2: Should I protect the N-H on the pyrazole ring of my pyrazolo[3,4-d]pyrimidine?
A2: It depends on the specific substrate and reaction conditions. In many cases, Suzuki couplings on N-H containing heterocycles can proceed without protection. The acidic N-H can sometimes interfere with the reaction, but often the choice of a suitable base can mitigate this. It is recommended to first attempt the reaction without a protecting group. If issues like low yield or side reactions persist, then protection (e.g., with a BOC or SEM group) could be explored.
Q3: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?
A3: Boronic esters, such as pinacol esters, are often used to improve the stability of the boronic acid. They are generally compatible with standard Suzuki conditions. The base in the reaction mixture is typically sufficient to facilitate the hydrolysis of the ester to the active boronic acid in situ.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidine (Analogous System)
Adapted from Abarbri, M. et al., RSC Advances, 2021.[1][2] This data for a closely related substrate provides valuable insights for optimizing your reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12 | 9 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 12 | 25 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 75 |
| 4 | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 110 | 12 | 92 |
| 5 | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 110 | 12 | 89 |
Table 2: Substrate Scope for the Suzuki Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidine with Various Boronic Acids (Analogous System)
Optimized Conditions: 3-bromo-pyrazolo[1,5-a]pyrimidine (1 equiv.), Boronic Acid (1.2 equiv.), XPhos Pd G2 (2.5 mol%), XPhos (5 mol%), K₂CO₃ (3 equiv.), Dioxane/H₂O (4:1), 110°C, 12h. Adapted from Abarbri, M. et al., RSC Advances, 2021.[1][2]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-phenyl analog | 74 |
| 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl) analog | 89 |
| 4-Acetylphenylboronic acid | 3-(4-acetylphenyl) analog | 87 |
| 4-Fluorophenylboronic acid | 3-(4-fluorophenyl) analog | 76 |
| Thiophene-2-boronic acid | 3-(thiophen-2-yl) analog | 81 |
| Naphthalene-1-boronic acid | 3-(naphthalen-1-yl) analog | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Iodo-pyrazolo[3,4-d]pyrimidines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 3-iodo-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2.5 mol%) and any additional ligand (e.g., XPhos, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[3,4-d]pyrimidine.
Visualizations
Caption: Troubleshooting workflow for a failed Suzuki reaction.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory role of pyrazolo[3,4-d]pyrimidines.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Reactions of N-Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this versatile C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing Suzuki coupling with N-heterocycles?
A1: The primary challenges stem from the nitrogen atom itself. Key issues include:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, inhibiting its catalytic activity. This is particularly problematic for basic heterocyles like pyridines.[1][2]
-
Dehalogenation: This is a significant side reaction where the heteroaryl halide is reduced, replacing the halogen with a hydrogen atom.[3] Electron-deficient N-heterocycles are especially susceptible to this pathway.[4]
-
Protodeboronation: The C-B bond of the heteroaryl boronic acid is cleaved and replaced by a C-H bond, often facilitated by aqueous bases.[2][5]
-
Poor Solubility: Many N-heterocycles and the inorganic bases used have poor solubility in common organic solvents, which can hinder reaction rates.[2]
-
N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrazoles), the proton's acidity can lead to deprotonation by the base, complicating the reaction.[3][6]
Q2: How do I choose an appropriate starting point for base and solvent selection?
A2: A good starting point depends on the reactivity of your substrates.
-
For standard couplings (e.g., bromo-pyridines): A combination of K₂CO₃ or K₃PO₄ as the base in a solvent system like dioxane/water (e.g., 4:1) is a robust starting point.[1][2][7]
-
For less reactive heteroaryl chlorides: A stronger base like K₃PO₄ is often required, along with a more active catalyst system (e.g., a Buchwald ligand).[1] Anhydrous solvents like toluene or dioxane can be effective.[5]
-
For substrates with base-sensitive functional groups: Milder bases such as K₃PO₄ or even KF are recommended to avoid degradation.[5][7]
Q3: What is the role of water in the reaction?
A3: Water plays a complex role. While often beneficial, its concentration needs to be controlled.
-
Positive Effects: A small amount of water can be crucial. It helps dissolve inorganic bases like K₂CO₃ and K₃PO₄, and it can accelerate the transmetalation step by facilitating the formation of a more nucleophilic borate species ([R-B(OH)₃]⁻).[5][8]
-
Negative Effects: Excessive water can promote undesirable side reactions, most notably the protodeboronation of the boronic acid.[2][5] It can also be a proton source for dehalogenation.[3] In some cases, anhydrous conditions are preferable to minimize these pathways.[2]
Q4: My boronic acid is unstable. What are the alternatives?
A4: If you suspect protodeboronation is a major issue, switching from a boronic acid to a more stable boronate ester (like a pinacol or MIDA ester) or a potassium trifluoroborate salt is highly recommended.[1][5][9] These alternatives are significantly less prone to premature C-B bond cleavage.[1][9]
Troubleshooting Guide
This guide addresses specific problems encountered during experiments.
Problem 1: Low or No Yield of Desired Product
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Most starting material remains unreacted. | 1. Inactive Catalyst System: The chosen catalyst/ligand may be unsuitable for the specific N-heterocycle, or the active Pd(0) species is not forming efficiently.[1][10] 2. Catalyst Poisoning: The nitrogen on the heterocycle is deactivating the palladium center.[2] 3. Low Reactivity of Heteroaryl Halide: Aryl chlorides, and particularly heteroaryl chlorides, are challenging substrates that require highly active catalysts.[1][10] | 1. Switch to a More Active Catalyst: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Use a pre-catalyst that readily forms the active Pd(0) species.[1][2][10] 2. Increase Temperature: Carefully raise the reaction temperature to overcome the activation barrier for oxidative addition.[1][10] 3. Screen Bases: The chosen base may be too weak. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[1] |
| Reaction produces a complex mixture of byproducts. | 1. Reaction Temperature is Too High: While heat can drive the reaction, it can also accelerate decomposition and side reactions.[1] 2. Inappropriate Base: The base might be too strong, causing degradation of starting materials or products.[5][10] | 1. Lower the Reaction Temperature: Find the minimum effective temperature for the desired transformation.[2] 2. Screen Different Bases: Test a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1][4] |
| Reaction is sluggish or stalls. | 1. Poor Solubility: Reactants or the base may not be sufficiently soluble in the chosen solvent.[2] 2. Inefficient Mixing: For heterogeneous mixtures (common with inorganic bases), poor stirring can limit the reaction rate.[5] | 1. Screen Solvents: Try different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF, THF/H₂O) to improve solubility.[2][9][11] 2. Ensure Vigorous Stirring: Use effective magnetic stirring to maximize the interaction between phases.[5] |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Dehalogenated Starting Material (Ar-H instead of Ar-X) | 1. Formation of Pd-H Species: Palladium hydride species, which cause the dehalogenation, can form from reactions with the base, solvent (e.g., alcohols), or trace water.[3] 2. Slow Transmetalation: If the desired transmetalation step is slow, it allows more time for the competing dehalogenation pathway to occur.[3] | 1. Optimize Base and Solvent: Avoid strong alkoxide bases if possible. Try weaker inorganic bases like K₂CO₃ or K₃PO₄.[4] If using anhydrous conditions, ensure solvents are rigorously dried.[3] 2. Change Ligand: Use bulky, electron-rich ligands (e.g., Buchwald ligands) that can promote faster reductive elimination of the desired product.[3][4] |
| Homocoupling of Boronic Acid (Ar'-Ar') | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and oxidize the active Pd(0) catalyst.[2][10] 2. Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) state may be incomplete, leading to Pd(II)-mediated homocoupling.[10] | 1. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[1][2] 2. Use a Pd(0) Source: Employ a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an efficient precatalyst system to minimize residual Pd(II).[1][2] |
| Protodeboronation of Boronic Acid (Ar'-H instead of Ar'-B(OH)₂) | 1. Presence of Protic Sources: Water, especially in combination with the base, is the primary culprit for this side reaction.[2][5] 2. Unstable Boronic Acid: Electron-deficient or some heteroaryl boronic acids are particularly susceptible to protodeboronation.[2][5] | 1. Use a More Stable Boron Reagent: Switch from the boronic acid to a boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt.[1][5] 2. Run Under Anhydrous Conditions: Use anhydrous solvents and bases to minimize the presence of water.[2] 3. Use Milder Bases: Consider using KF or K₃PO₄, which can be less aggressive in promoting this side reaction.[5] |
Data Presentation: Base and Solvent Screening
The optimal choice of base and solvent is highly dependent on the specific substrates. The following tables provide illustrative data on how these components can affect reaction yield.
Table 1: Effect of Different Bases on the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base (2.0 equiv) | Solvent System | Catalyst System | Temp (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 90-100 | High |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 90-100 | High |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 90-100 | High |
| 4 | Cs₂CO₃ | Dioxane | Pd(dppf)Cl₂ | 100 | High |
| 5 | NEt₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 90-100 | Low |
Data compiled for illustrative purposes. Yields are highly substrate-dependent.[12]
Table 2: Effect of Solvents on the Suzuki Coupling of 1-Naphthyl Sulfamate and Phenylboronic Acid
| Entry | Solvent | Catalyst System | Temp (°C) | Yield (%) |
| 1 | Toluene | NiCl₂(PCy₃)₂ | 100 | 100 |
| 2 | Acetone | NiCl₂(PCy₃)₂ | 100 | 98 |
| 3 | Ethyl Acetate | NiCl₂(PCy₃)₂ | 100 | 99 |
| 4 | t-Amyl Alcohol | NiCl₂(PCy₃)₂ | 100 | 100 |
| 5 | 2-Me-THF | NiCl₂(PCy₃)₂ | 100 | 100 |
| 6 | n-Butanol | NiCl₂(PCy₃)₂ | 100 | <10 |
Note: This example uses a Nickel catalyst, but illustrates the profound impact of solvent choice.[13]
Experimental Protocols
General Protocol for Suzuki Coupling of a Heteroaryl Halide
Disclaimer: This is a generalized procedure and must be optimized for specific substrates and reaction scales.
Materials:
-
Heteroaryl Halide (1.0 equiv)
-
Arylboronic Acid or Boronate Ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂/Ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 4:1, Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the heteroaryl halide, the boronic acid/ester, the palladium catalyst, any additional ligand, and the base under an inert atmosphere (Argon or Nitrogen).[5]
-
Inerting the Vessel: Seal the flask with a septum, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[2]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Degassing: If not done previously, degas the entire mixture by bubbling the inert gas through the stirred solution for 10-15 minutes.[2]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4–24 hours).[1][5]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1][5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1][5]
Visualizations
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Caption: Relationship between components and key steps in the Suzuki cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling of boronic acids in Suzuki reactions
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling of boronic acids.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, resulting in the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.
Logical Workflow for Diagnosing Homocoupling
To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][3] Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][4] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[1]
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How does the choice of palladium source affect homocoupling?
A2: The choice of the palladium source significantly impacts the extent of homocoupling.
-
Pd(II) Sources: Precatalysts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state.[1][5] This reduction can occur via the homocoupling of two boronic acid molecules.[1]
-
Pd(0) Sources: Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃, is often preferred as it circumvents the in-situ reduction step that can be a source of homocoupling.[2][3]
Q3: What is the role of ligands in minimizing homocoupling?
A3: Ligands play a critical role in the efficiency and selectivity of the Suzuki reaction. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended for minimizing homocoupling.[2] These ligands accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[2] A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions like homocoupling.[2]
Q4: How does the choice of base influence homocoupling?
A4: The base is essential for activating the boronic acid for the transmetalation step.[2][6] However, an inappropriate choice can exacerbate homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1]
Q5: Can reaction temperature contribute to increased homocoupling?
A5: Yes, higher reaction temperatures can sometimes lead to increased side reactions, including homocoupling. While a certain temperature is required to drive the reaction to completion, excessively high temperatures may promote catalyst decomposition and other undesired pathways.[7] It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
Quantitative Data on Minimizing Homocoupling
The following tables summarize quantitative data from studies focused on reducing boronic acid homocoupling.
Table 1: Effect of Deoxygenation on Homocoupling
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
Data adapted from a study demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[3]
Table 2: Effect of a Mild Reducing Agent on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
Data from a study where the addition of potassium formate, a mild reducing agent, effectively suppressed the formation of the homocoupling byproduct.[3][4]
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
This protocol is crucial for minimizing oxygen-mediated homocoupling.
-
Setup: Assemble the reaction flask with a stir bar and all solid, non-volatile reagents.
-
Inerting the System: Seal the flask with a septum and connect it to a manifold with an inert gas (Argon or Nitrogen) line and a vacuum line.
-
Evacuation and Backfill: Evacuate the flask under vacuum for 5-10 minutes.
-
Inert Gas Purge: Backfill the flask with the inert gas.
-
Repeat: Repeat the evacuation and backfill cycle at least three times to ensure the complete removal of atmospheric oxygen.[2]
-
Solvent and Reagent Addition: Add degassed solvents and liquid reagents via a syringe under a positive pressure of the inert gas. To degas solvents, sparge with an inert gas for 20-30 minutes prior to use.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler.
Protocol 2: Use of a Mild Reducing Agent (Potassium Formate)
The addition of a mild reducing agent can help minimize the concentration of Pd(II) species that lead to homocoupling.[4][8]
-
Deoxygenation: Follow the rigorous deoxygenation protocol as described above.
-
Addition of Reducing Agent: Prior to the addition of the palladium catalyst, add potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.[3]
-
Catalyst Addition: Proceed with the addition of the palladium catalyst.
-
Reaction Conditions: Run the reaction under a nitrogen atmosphere.[3]
References
Technical Support Center: C-C Bond Formation on Pyrazoles Beyond Suzuki Coupling
Welcome to the Technical Support Center for alternative C-C bond formation methodologies on pyrazole scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Direct C-H Arylation/Functionalization of Pyrazoles
Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the pyrazole ring.
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity of direct C-H arylation on an N-substituted pyrazole?
A1: Regioselectivity in the direct C-H arylation of N-substituted pyrazoles is a significant challenge and is influenced by the catalyst, solvent, and directing groups. For instance, direct arylation of many five-membered heterocycles typically favors the α-position (C5). However, specific conditions can be employed to target the β-position (C4) or the C3 position. For C3 arylation of (1H) indazoles and pyrazoles, a Pd(II)/Phenanthroline catalyst system has been shown to be effective, with the choice of solvent (e.g., toluene, chlorobenzene) being crucial for selectivity and reactivity.[1][2][3] In some cases, a protic solvent like 2-ethoxyethan-1-ol can enhance the acidity of the β-proton, favoring arylation at that position.[4]
Q2: My direct C-H arylation reaction is sluggish or gives low yields. What are the common causes?
A2: Several factors can contribute to low reactivity in C-H arylation of pyrazoles:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to deactivation.[5] Using ligands that can mitigate this effect or catalyst systems less prone to inhibition is crucial.
-
Poor Reactivity of the C-H Bond: The C3-H of pyrazoles is known to be less reactive, often requiring more forcing conditions.[1][2]
-
Inappropriate Oxidant: Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice of oxidant (e.g., Ag₂O, Ag₂CO₃) can significantly impact the reaction outcome.[6]
-
Solvent Effects: The solvent can play a critical role in both solubility and the C-H activation step itself. Aromatic solvents like toluene or chlorobenzene have proven effective in certain protocols.[1][2]
Q3: Can I perform C-H activation on the sp³ C-H bonds of substituents on the pyrazole ring?
A3: Yes, pyrazole-directed C-H functionalization of unactivated sp³ C-H bonds is possible. For example, a palladium-catalyzed arylation of the sp³ C-H bonds in an N-ethyl group on a pyrazole has been demonstrated using Pd(OAc)₂ as the catalyst.[4] This approach often relies on the formation of a stable five-membered metallacycle intermediate.
Troubleshooting Guide: Direct C-H Arylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Catalyst inhibition by pyrazole nitrogen. | Screen different ligands (e.g., phenanthroline). Increase catalyst loading. |
| Low reactivity of the target C-H bond. | Increase reaction temperature. Use a more reactive aryl halide (I > Br > Cl). | |
| Inefficient oxidant. | Screen different silver or other oxidants. | |
| Poor Regioselectivity | Multiple reactive C-H bonds. | Modify the N-substituent to favor a specific directing mode. Carefully select the solvent and catalyst system based on literature precedents for the desired isomer.[1][2][4] |
| Multiple Arylations | High reactivity of the product. | Use a stoichiometric amount of the aryl halide. Monitor the reaction closely and stop it upon formation of the mono-arylated product. |
Experimental Protocol: C3-Arylation of 1-Methylpyrazole
To a sealed tube, add 1-methylpyrazole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv). Add anhydrous toluene as the solvent. The tube is capped and stirred at 160 °C for 48-72 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through celite, and concentrated. The crude product is then purified by column chromatography.[1]
Decarboxylative Coupling of Pyrazoles
Decarboxylative coupling offers a unique approach by utilizing readily available carboxylic acids as coupling partners, releasing CO₂ as the only byproduct.
Frequently Asked Questions (FAQs)
Q1: What types of carboxylic acids are suitable for decarboxylative coupling with pyrazoles?
A1: A variety of carboxylic acids can be used. For instance, a copper-mediated decarboxylative coupling of pyrazolones with 3-indoleacetic acids has been successfully demonstrated.[7][8] This method allows for the introduction of a methylene-linked indole moiety onto the pyrazole core. The reaction exhibits good functional group tolerance on the indole ring.[1][8]
Q2: My decarboxylative coupling reaction is not working. What should I check first?
A2: The success of copper-mediated decarboxylative couplings often hinges on the choice of the copper salt and the reaction conditions. Cu(OAc)₂·H₂O has been shown to be a highly effective mediator for the coupling of 3-indoleacetic acids with pyrazolones.[1][8] Ensure that the reaction is performed under an inert atmosphere (e.g., N₂) to prevent side reactions. The solvent, typically DMF, should be anhydrous.
Troubleshooting Guide: Decarboxylative Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Ineffective copper salt. | Screen various copper salts (e.g., Cu(OTf)₂, CuO, CuCl₂, CuI, Cu(OAc)₂·H₂O).[1][8] |
| Presence of oxygen or water. | Ensure the reaction is run under a dry, inert atmosphere. Use anhydrous solvents. | |
| Unsuitable reaction temperature. | Optimize the reaction temperature. For the coupling of 3-indoleacetic acids with pyrazolones, 90 °C was found to be optimal.[1][8] | |
| Incomplete Decarboxylation | Insufficient reaction time or temperature. | Increase the reaction time or temperature and monitor by TLC or LC-MS. |
| Carboxylic acid is not readily decarboxylated. | This method may not be suitable for all types of carboxylic acids. Consider alternative coupling strategies. |
Quantitative Data: Copper-Mediated Decarboxylative Coupling of Antipyrine with 3-Indoleacetic Acids
| Entry | 3-Indoleacetic Acid Substituent | Copper Salt | Solvent | Temp (°C) | Yield (%) |
| 1 | H | Cu(OTf)₂ | DMF | 90 | 39 |
| 2 | H | Cu(OAc)₂·H₂O | DMF | 90 | 88 |
| 3 | 5-MeO | Cu(OAc)₂·H₂O | DMF | 90 | 66 |
| 4 | 5-Cl | Cu(OAc)₂·H₂O | DMF | 90 | 85 |
| 5 | 6-Cl | Cu(OAc)₂·H₂O | DMF | 90 | 92 |
| Data sourced from references[1][8]. |
Experimental Protocol: Decarboxylative Coupling of Antipyrine and 3-Indoleacetic Acid
In a reaction tube, antipyrine (0.3 mmol), 3-indoleacetic acid (0.4 mmol), and Cu(OAc)₂·H₂O (0.6 mmol) are combined in DMF (1.5 mL). The mixture is stirred at 90 °C for 12 hours under a nitrogen atmosphere. After completion, the reaction is worked up and the product is purified by column chromatography.[1][8]
Negishi Coupling of Pyrazoles
The Negishi coupling is a highly versatile C-C bond-forming reaction that utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[9][10]
Frequently Asked Questions (FAQs)
Q1: How do I prepare the organozinc reagent for a Negishi coupling with a halopyrazole?
A1: Organozinc reagents can be prepared through several methods. A common approach is the transmetalation of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). Alternatively, direct insertion of zinc metal into an organic halide can be employed. It is crucial to perform these preparations under strictly anhydrous and inert conditions as organozinc reagents are sensitive to moisture and air.[10]
Q2: My Negishi coupling reaction stalls at partial conversion. What could be the problem?
A2: Reaction stalling in Negishi couplings can be due to catalyst deactivation.[11] If your substrates contain coordinating functional groups (e.g., other N-heterocycles, unprotected amines), they can bind to the palladium center and inhibit catalysis.[12] Product inhibition, where the coupled product binds to the catalyst more strongly than the starting materials, can also be a cause.[12] Another possibility is the degradation of the organozinc reagent over the course of the reaction.
Troubleshooting Guide: Negishi Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Poor quality organozinc reagent. | Confirm the formation and concentration of the organozinc reagent before use (e.g., by quenching an aliquot and analyzing by NMR or GC-MS).[12] |
| Catalyst deactivation. | Use ligands that are robust and can prevent catalyst poisoning (e.g., bulky, electron-rich phosphines).[13][14] Ensure rigorous exclusion of air and moisture. | |
| Reaction Stalls | Catalyst deactivation during the reaction. | Try a slow addition of the catalyst over the course of the reaction. Screen different ligands or pre-catalysts that may have higher stability.[11] |
| Degradation of the organozinc reagent. | Prepare the organozinc reagent fresh and use it immediately. Consider using salt-stabilized organozinc reagents which have enhanced stability.[14] | |
| Homocoupling of the Organozinc Reagent | Oxidative conditions. | Rigorously de-gas all solvents and reagents and maintain a positive pressure of an inert gas. |
Experimental Protocol: General Procedure for Negishi Coupling of a Halopyrazole
In a glovebox or under a strictly inert atmosphere, a reaction vessel is charged with the halopyrazole (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%), and an anhydrous solvent (e.g., THF). The organozinc reagent (1.2-1.5 equiv) is then added, and the reaction is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched and worked up, followed by purification of the product.[15]
Sonogashira Coupling of Pyrazoles
The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted arenes and heteroarenes, including pyrazoles.[16][17]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in Sonogashira couplings and how can I minimize it?
A1: The most common side reaction is the homocoupling of the terminal alkyne to form a diyne (Glaser coupling). This is often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, it is essential to thoroughly degas the reaction mixture and maintain a strictly anaerobic environment.[18] Alternatively, copper-free Sonogashira protocols can be employed.[16]
Q2: My 4-bromopyrazole is not reacting in a Sonogashira coupling. What should I do?
A2: The reactivity of halopyrazoles in Sonogashira coupling follows the order I > Br > Cl.[16][19] If a 4-bromopyrazole is unreactive, switching to the corresponding 4-iodopyrazole will significantly increase the rate of the oxidative addition step and facilitate the reaction.[19] Increasing the reaction temperature may also promote the reaction with the bromo-substrate, but be mindful of potential catalyst decomposition.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant Alkyne Homocoupling | Presence of oxygen. | Rigorously degas all solvents and the amine base. Run the reaction under a positive pressure of argon or nitrogen. |
| Copper-catalyzed side reaction. | Switch to a copper-free Sonogashira protocol.[16] | |
| Low or No Cross-Coupling Product | Inactive catalyst. | Ensure the palladium catalyst is active. Use a reliable source or a pre-catalyst. |
| Low reactivity of the halopyrazole. | Use the iodo-substituted pyrazole instead of the bromo- or chloro-analogue.[19] Increase the reaction temperature. | |
| Dehalogenation of the Pyrazole | Protonolysis of the organopalladium intermediate. | Ensure the use of an anhydrous, aprotic solvent and a non-nucleophilic base. |
Experimental Protocol: Sonogashira Coupling of 4-Iodopyrazole
To a reaction flask under an inert atmosphere, add the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%). Add an anhydrous, degassed solvent such as triethylamine or DMF. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is filtered, the solvent removed, and the residue purified by column chromatography.[7][19]
Visualizing Experimental Workflows
General Cross-Coupling Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of substituted pyrazolo[3,4-d]pyrimidines.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of pyrazolo[3,4-d]pyrimidine synthesis, offering potential causes and recommended solutions.
Issue 1: Low Reaction Yield
Question: We are experiencing a significant drop in yield when scaling up our pyrazolo[3,4-d]pyrimidine synthesis from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
Answer:
A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Recommendations |
| Inefficient Heat Transfer | At larger scales, localized hot or cold spots can occur due to inefficient stirring and heat dissipation. This can lead to side reactions or decomposition of reactants and products. Solution: 1. Ensure adequate agitation by selecting the appropriate stirrer design and speed. 2. Employ a reactor with a high surface-area-to-volume ratio or use a jacketed reactor with a reliable temperature control unit. 3. Consider a semi-batch process where one of the reactants is added portion-wise to control the exotherm. |
| Mass Transfer Limitations | In heterogeneous reactions, inefficient mixing can lead to poor mass transfer between phases, resulting in an incomplete reaction. Solution: 1. Optimize the stirring rate and impeller design to ensure thorough mixing. 2. Consider the use of a phase-transfer catalyst if applicable. |
| Changes in Reagent Stoichiometry | Minor inaccuracies in weighing large quantities of reagents can lead to significant deviations in stoichiometry. Solution: 1. Implement rigorous procedures for weighing and dispensing raw materials. 2. Use calibrated and appropriate-sized weighing equipment. |
| Extended Reaction Times | Longer reaction times at scale can sometimes lead to the formation of degradation products. Solution: 1. Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). 2. Optimize the reaction time for the larger scale. |
| Impurity Profile | The purity of starting materials can have a more pronounced effect on the reaction outcome at a larger scale. Solution: 1. Ensure all starting materials meet the required purity specifications. 2. Consider recrystallization or purification of starting materials if necessary. |
Issue 2: Impurity Formation
Question: We are observing the formation of new and higher levels of impurities in our scaled-up batches of a substituted pyrazolo[3,4-d]pyrimidine. How can we identify and control these impurities?
Answer:
Impurity profiling and control are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The nature of impurities can be process-related or degradation-related.
Common Impurities and Control Strategies:
| Impurity Type | Potential Source | Control Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (temperature, time, stoichiometry). Monitor reaction completion diligently. |
| Isomeric Impurities | Lack of regioselectivity in the cyclization step. | Carefully control reaction temperature and the rate of addition of reagents. The choice of solvent and base can also influence regioselectivity. |
| Over-alkylation/acylation Products | Presence of multiple reactive sites on the pyrazolo[3,4-d]pyrimidine core. | Use protecting groups for sensitive functionalities. Control the stoichiometry of the alkylating/acylating agent and the reaction temperature. |
| Hydrolysis Products | Presence of water during the reaction or work-up, especially with labile functional groups. | Use anhydrous solvents and reagents. Perform work-up under an inert atmosphere if necessary. |
| Oxidation Products | Exposure to air, especially at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Example: Impurities in Sildenafil Synthesis
During the synthesis of Sildenafil, a well-known pyrazolo[3,4-d]pyrimidine derivative, several process-related impurities have been identified. Understanding their origin is key to their control.[1][2]
| Impurity | Formation Pathway |
| Desmethyl Sildenafil | Incomplete methylation or demethylation during the synthesis.[2] |
| Sildenafil N-oxide | Oxidation of the N-methylpiperazine moiety.[2] |
| Sulfonic Acid Impurity | Hydrolysis of the chlorosulfonyl intermediate.[2] |
Frequently Asked Questions (FAQs)
Q1: How can we manage the exothermic nature of the cyclization step during the scale-up of pyrazolo[3,4-d]pyrimidine synthesis?
A1: Managing exotherms is a critical safety consideration during scale-up. Several strategies can be employed:
-
Controlled Addition: Add one of the reactants portion-wise or as a solution over an extended period. This allows the cooling system to dissipate the heat as it is generated.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of handling the total heat of reaction.
-
Dilution: Performing the reaction in a larger volume of an appropriate solvent can help to absorb the heat generated.
-
Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can slow down the rate of heat evolution.
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the thermal profile of the reaction before scaling up.
Q2: What are the key challenges in the work-up and isolation of substituted pyrazolo[3,4-d]pyrimidines at a large scale?
A2: Work-up and isolation at scale present unique challenges compared to lab-scale operations.
-
Product Precipitation: The product may precipitate out of solution during the work-up, leading to handling difficulties with slurries. It is important to have appropriate filtration and drying equipment.
-
Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult and time-consuming. The addition of brine or a small amount of a different organic solvent can sometimes help to break emulsions.
-
Solvent Volume: The large volumes of solvents used in extraction and washing can be a logistical and environmental challenge. Designing a process that minimizes solvent usage is crucial.
-
Crystallization and Polymorphism: The final crystallization step is critical for achieving the desired purity and solid-state form (polymorph) of the API.[3] Different polymorphs can have different physical properties, including solubility and stability.[4] A robust crystallization process with well-defined parameters (solvent system, temperature profile, seeding) is essential to ensure batch-to-batch consistency.
Q3: Our final pyrazolo[3,4-d]pyrimidine product has poor aqueous solubility. What strategies can be employed to address this for drug development?
A3: Poor aqueous solubility is a common issue for many pyrazolo[3,4-d]pyrimidine derivatives.[5] Several strategies can be explored:
-
Salt Formation: If the molecule has acidic or basic functional groups, salt formation can significantly improve solubility.
-
Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that, once in the body, converts back to the active drug.[5]
-
Co-crystals: Forming co-crystals with a suitable co-former can enhance the solubility and dissolution rate of the API.
-
Formulation Development: Utilizing formulation techniques such as micronization, solid dispersions, or lipid-based formulations can improve the bioavailability of poorly soluble compounds.
Experimental Protocols & Data
General Synthetic Workflow for Substituted Pyrazolo[3,4-d]pyrimidines
The synthesis of substituted pyrazolo[3,4-d]pyrimidines often follows a convergent approach, starting from a substituted pyrazole precursor which is then cyclized to form the pyrimidine ring.
Caption: General synthetic workflow for substituted pyrazolo[3,4-d]pyrimidines.
Troubleshooting Logic Flow
When encountering issues during scale-up, a logical troubleshooting approach is essential.
Caption: Logical workflow for troubleshooting scale-up synthesis issues.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. cbijournal.com [cbijournal.com]
- 3. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 4. US9884869B2 - Ibrutinib solid forms and production process therefor - Google Patents [patents.google.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Due to the absence of a publicly available, experimentally determined spectrum for this specific compound, this guide presents predicted chemical shifts and multiplicities based on data from structurally related analogues. This comparison serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of novel pyrazolo[3,4-d]pyrimidine derivatives.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the pyrazolo[3,4-d]pyrimidine core and the N-cyclopentyl substituent. The table below summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values. These predictions are benchmarked against known data for similar pyrazolo[3,4-d]pyrimidine and N-cyclopentyl heterocyclic compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Notes |
| Pyrimidine C6-H | ~8.1-8.5 | Singlet (s) | 1H | The exact shift is influenced by the electronic effects of the pyrazole and pyrimidine rings. |
| NH₂ | ~5.5-7.5 | Broad Singlet (br s) | 2H | The chemical shift and broadness of this signal are highly dependent on solvent and concentration. |
| Cyclopentyl CH (N-CH) | ~4.8-5.2 | Multiplet (m) | 1H | This proton is expected to be the most downfield of the cyclopentyl signals due to its direct attachment to the nitrogen atom. |
| Cyclopentyl CH₂ | ~1.6-2.2 | Multiplet (m) | 8H | The methylene protons of the cyclopentyl ring will appear as complex multiplets. |
Comparative Data from Analogous Structures:
For comparative purposes, ¹H NMR data from related pyrazolo[3,4-d]pyrimidine derivatives are presented below. These compounds share the core heterocyclic structure but differ in their substitution patterns.
| Compound | Pyrimidine C6-H (ppm) | Other Aromatic/Heterocyclic Protons (ppm) | Aliphatic Protons (ppm) |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | 8.13 (s) | 8.03–8.01 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H) | 2.52 (s, 3H)[1] |
| 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | - | - | NH₂ at 4.73, NH at 9.89[2] |
| N'-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)isonicotinohydrazide | 8.4 (s) | 8.8 (d), 7.8 (d), 7.5 (d), 7.3 (d) | 2.4 (s, 3H) |
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹H NMR spectra for N-substituted pyrazolo[3,4-d]pyrimidine derivatives.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons like those of the amine group.[3] DMSO-d₆ is often suitable for this class of compounds as it can effectively dissolve many heterocyclic amines and allows for the observation of NH protons.
-
A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
2. NMR Instrument Parameters:
-
The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.
-
The chemical shifts are referenced to the TMS signal.
Visualization of Molecular Structure and Logical Relationships
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum.
References
Interpreting ¹³C NMR Shifts of Substituted Pyrazolo[3,4-d]pyrimidines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle shifts in ¹³C NMR spectra is crucial for the structural elucidation and characterization of novel pyrazolo[3,4-d]pyrimidine derivatives. This guide provides a comparative analysis of ¹³C NMR chemical shifts for a series of substituted pyrazolo[3,4-d]pyrimidines, supported by experimental data, to aid in the interpretation of these complex spectra.
The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the successful synthesis and determining the precise structure of these derivatives. The chemical shift of each carbon atom in the heterocyclic core and its substituents provides a detailed electronic and steric picture of the molecule.
Comparative Analysis of ¹³C NMR Chemical Shifts
The chemical shifts of the carbon atoms in the pyrazolo[3,4-d]pyrimidine ring system are sensitive to the nature and position of substituents. The data presented below, primarily from a comprehensive study on substituted pyrazolo[3,4-d]pyrimidin-4-amines, illustrates the impact of various substituents on the ¹³C NMR spectra.[4]
The numbering of the pyrazolo[3,4-d]pyrimidine core is essential for the correct assignment of chemical shifts.
References
- 1. [PDF] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Mass Spectrometry Fragmentation of Iodinated Pyrazolopyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom can significantly modulate a molecule's physicochemical and pharmacological properties. Understanding the mass spectrometric behavior of iodinated pyrazolopyrimidines is therefore crucial for their identification, structural elucidation, and metabolic profiling. This guide provides a comparative overview of the fragmentation patterns of these compounds under different ionization techniques, supported by inferred fragmentation pathways and generalized experimental protocols.
Comparison of Ionization Techniques for Iodinated Pyrazolopyrimidines
The choice of ionization technique profoundly influences the fragmentation of iodinated pyrazolopyrimidines. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides detailed structural information but may result in a weak or absent molecular ion peak. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, preserving molecular weight information. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
| Ionization Technique | Typical Precursor Ion | Fragmentation Extent | Information Obtained | Ideal Application |
| Electron Ionization (EI) | Molecular Ion (M⁺•) | Extensive | Detailed structural fingerprint, fragment ions | Structure elucidation of volatile and thermally stable compounds |
| Electrospray Ionization (ESI) | Protonated Molecule ([M+H]⁺) | Minimal (in-source) to Controlled (MS/MS) | Molecular weight determination, targeted fragmentation analysis | Analysis of polar, non-volatile compounds, LC-MS studies |
Predicted Fragmentation Patterns of an Iodinated Pyrazolopyrimidine
While specific experimental data for the mass spectrometry of iodinated pyrazolopyrimidines is limited in the readily available literature, we can infer the primary fragmentation pathways based on established principles for halogenated heterocyclic compounds. Let us consider the fragmentation of a representative molecule, 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (Molecular Formula: C₅H₄IN₅, Molecular Weight: 261.02 g/mol ).
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺• at m/z 261) is expected to undergo several key fragmentation reactions:
-
Loss of Iodine Radical: The C-I bond is relatively weak and prone to homolytic cleavage, resulting in the loss of an iodine radical (I•, 127 Da). This would produce a prominent ion at m/z 134.
-
Loss of HI: Elimination of hydrogen iodide (HI, 128 Da) is another common pathway for iodo-substituted compounds, leading to an ion at m/z 133.
-
Ring Cleavage: The pyrazolopyrimidine core can undergo characteristic cleavages. A common fragmentation for pyrazoles is the loss of HCN (27 Da). The pyrimidine ring can also lose HCN or other small neutral molecules.
The following table summarizes the predicted major fragment ions for 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine under EI-MS.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 261 | 134 | I• | [C₅H₄N₅]⁺ |
| 261 | 133 | HI | [C₅H₃N₅]⁺• |
| 134 | 107 | HCN | [C₄H₃N₄]⁺ |
| 134 | 80 | 2HCN | [C₃H₂N₃]⁺ |
Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 262. Collision-Induced Dissociation (CID) in an MS/MS experiment would then be used to induce fragmentation. The fragmentation pathways are expected to be similar to those in EI, but originating from an even-electron species.
-
Loss of Iodine: While less common from a protonated molecule, the loss of a neutral iodine atom is possible, though loss of HI is generally more favored.
-
Loss of HI: The most probable initial fragmentation step is the elimination of a neutral hydrogen iodide molecule, leading to a fragment at m/z 134.
-
Ring Fragmentation: Subsequent fragmentation of the m/z 134 ion would likely involve the loss of small neutral molecules like HCN.
The following table summarizes the predicted major fragment ions for the [M+H]⁺ of 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine under ESI-MS/MS.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 262 | 134 | HI | [C₅H₄N₅]⁺ |
| 134 | 107 | HCN | [C₄H₃N₄]⁺ |
| 107 | 80 | HCN | [C₃H₂N₃]⁺ |
Experimental Protocols
The following provides a general methodology for the analysis of iodinated pyrazolopyrimidines by mass spectrometry. Specific parameters will require optimization based on the instrument and the specific compound.
Sample Preparation
-
Dissolve the iodinated pyrazolopyrimidine in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280-300 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Dependent on the instrument.
-
MS Scan: Scan for the protonated molecule ([M+H]⁺).
-
MS/MS: Select the [M+H]⁺ ion for fragmentation and scan the product ions. The collision energy should be optimized to achieve a good balance of precursor and fragment ions.
-
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.
Conclusion
The mass spectrometric fragmentation of iodinated pyrazolopyrimidines is predicted to be dominated by the loss of the iodine substituent, either as a radical or as hydrogen iodide, followed by characteristic cleavages of the heterocyclic core, such as the loss of hydrogen cyanide. The choice between a hard ionization technique like EI and a soft technique like ESI will depend on the analytical goal, with EI providing a detailed fragmentation fingerprint and ESI being more suited for molecular weight determination and targeted fragmentation studies via MS/MS. The provided protocols and inferred fragmentation pathways offer a solid foundation for the analysis and structural characterization of this important class of compounds. Further experimental studies are warranted to confirm and expand upon these predicted fragmentation behaviors.
Reactivity of 3-Iodo vs. 3-Bromo Pyrazolo[3,4-d]pyrimidines in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic cores like pyrazolo[3,4-d]pyrimidine is a cornerstone of modern medicinal chemistry. The choice of halogen at the 3-position is a critical parameter influencing the efficiency and conditions required for palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3-iodo- and 3-bromo-pyrazolo[3,4-d]pyrimidines in key cross-coupling reactions, supported by experimental data from analogous heterocyclic systems.
The widely accepted principle governing the reactivity of organic halides in palladium-catalyzed cross-coupling reactions is that the rate of oxidative addition to the palladium(0) catalyst is inversely proportional to the carbon-halogen bond strength. This results in a general reactivity trend of I > Br > Cl.[1] This fundamental principle dictates that 3-iodo-pyrazolo[3,4-d]pyrimidines are generally more reactive than their 3-bromo counterparts, often leading to higher yields under milder reaction conditions and with shorter reaction times.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of 3-iodo- and 3-bromo-pyrazolo[3,4-d]pyrimidines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data presented is a synthesis of reported experimental results on closely related pyrazolopyrimidine scaffolds, providing a strong predictive framework for the target molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of 3-halopyrazolo[3,4-d]pyrimidines, the higher reactivity of the C-I bond allows for more facile coupling compared to the C-Br bond.
| Halogen at C-3 | Catalyst System (Typical) | Relative Reactivity | Typical Yield Range (%) | Notes |
|---|---|---|---|---|
| Iodo | Pd(PPh₃)₄, K₂CO₃ | Highest | 85-95 | Most reactive, but can be more susceptible to dehalogenation side reactions. |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[2][3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The enhanced reactivity of the 3-iodo substrate is also evident in this transformation.
| Halogen at C-3 | Catalyst System (Typical) | Relative Reactivity | Typical Yield Range (%) | Notes |
|---|---|---|---|---|
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 70-90 | The most commonly used and reactive halide for this transformation. |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than iodo-derivatives, may necessitate higher temperatures or longer reaction times. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Comparative studies on analogous 3-halopyrazolo[1,5-a]pyrimidines have demonstrated the superior performance of the 3-iodo derivative in copper-catalyzed amination, a reaction mechanistically related to the palladium-catalyzed Buchwald-Hartwig reaction.
| Halogen at C-3 | Catalyst System (Typical) | Relative Reactivity | Typical Yield Range (%) | Notes |
|---|---|---|---|---|
| Iodo | CuI, K₂CO₃ | Highest | ~95 | Excellent yields with minimal side products.[4] |
| Bromo | CuI, K₂CO₃ | High | ~90 | High yields, but with a slightly higher propensity for dehalogenated byproducts compared to the iodo derivative.[4] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and a copper-catalyzed amination reaction, adapted from literature for closely related pyrazolopyrimidine scaffolds. These protocols serve as a starting point for the optimization of reactions with 3-iodo- and 3-bromo-pyrazolo[3,4-d]pyrimidines.
General Suzuki-Miyaura Coupling of a 3-Bromo-Pyrazolopyrimidine Derivative
A mixture of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), XPhos Pd G2 (2.5 mol%), and XPhos (5 mol%) in a 4:1 mixture of THF/H₂O is subjected to microwave irradiation at 110 °C for 40 minutes.[2][3] After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography.
Microwave-Assisted Copper-Catalyzed C-3 Amination of 3-Halo-Pyrazolo[1,5-a]pyrimidines
To a microwave vial is added the 3-halo-pyrazolo[1,5-a]pyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.) in DMF. The vial is sealed and irradiated in a microwave reactor at a specified temperature and time (e.g., 150 °C for 1 h).[4] Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an appropriate organic solvent. The organic extracts are combined, washed with brine, dried over a suitable drying agent, and concentrated. The residue is purified by column chromatography to afford the desired 3-amino-pyrazolo[1,5-a]pyrimidine. A comparative study showed that for the 3-iodo derivative, a yield of 95% was achieved with 2.9% of the dehalogenated byproduct, whereas the 3-bromo derivative gave a 90% yield with 5.4% of the dehalogenated byproduct.[4]
Visualizing the Reactivity Workflow
The following diagrams illustrate the general workflow for a cross-coupling reaction and the logical relationship of halide reactivity.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Reactivity trend of 3-halopyrazolo[3,4-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors | MDPI [mdpi.com]
biological activity of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives
A Comparative Guide for Researchers in Drug Discovery
The 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a promising avenue in the development of targeted cancer therapies. As a member of the broader pyrazolo[3,4-d]pyrimidine class, these derivatives are increasingly recognized for their potent inhibitory effects on various protein kinases, with a particular emphasis on the Src family of non-receptor tyrosine kinases. This guide provides a comparative analysis of the biological activity of these compounds, placed in the context of established kinase inhibitors, and is supported by detailed experimental methodologies to aid in the design and interpretation of future research.
Unveiling the Kinase Inhibition Profile
While specific quantitative data for this compound derivatives remains nascent in publicly available literature, extensive research on structurally related pyrazolo[3,4-d]pyrimidines provides a strong foundation for understanding their therapeutic potential. The core scaffold is a known ATP-competitive inhibitor, targeting the kinase domain of enzymes crucial for cell signaling, proliferation, and survival.
Notably, derivatives of this class have demonstrated significant activity against Src family kinases (SFKs), which are frequently overexpressed or hyperactivated in a multitude of human cancers, including those of the breast, lung, colon, and pancreas. Their role in promoting cell growth, metastasis, and angiogenesis makes them a compelling target for anticancer drug development.
Comparative Analysis of Biological Activity
To provide a clear perspective on the potential efficacy of this compound derivatives, this section presents a comparative summary of the inhibitory activities of closely related pyrazolo[3,4-d]pyrimidine analogs and established Src kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives and Reference Compounds
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Citation |
| Pyrazolo[3,4-d]pyrimidine Analogs | |||||
| Compound 1j (3-phenylethynyl derivative) | Src | 0.9 | MDA-MB-231 (Triple-Negative Breast Cancer) | - | [1] |
| SI221 | SFKs | - | Glioblastoma Cell Lines | - | [2] |
| SI306 | Src | - | SHSY-5Y (Neuroblastoma), U87 (Glioblastoma) | - | [3] |
| Reference Src Kinase Inhibitors | |||||
| Dasatinib | Src | - | Various | - | [4][5][6][7] |
| Bcr-Abl | <1 | Various | - | [4][5][6][7] | |
| Bosutinib | Src | 1.2 | Various | - | [8][9] |
| Abl | 1 | Various | - | [8][9] | |
| Saracatinib (AZD0530) | Src | 2.7 | Various | - | [10][11][12][13][14] |
Table 2: Cellular Activity of Pyrazolo[3,4-d]pyrimidine Analogs and Reference Compounds
| Compound | Cell Line | Effect | Citation |
| SI221 | Glioblastoma | Cytotoxic, induces apoptosis, inhibits cell migration | [2] |
| Compound 1j | MDA-MB-231 (in vivo xenograft) | Suppressed tumor growth, induced apoptosis | [1] |
| Bosutinib | IMR-32 (Neuroblastoma) | 0.64 µM (IC50) | [9] |
| SK-N-AS (Neuroblastoma) | 11.26 µM (IC50) | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Simplified Src kinase signaling pathway and point of inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel this compound derivatives, the following detailed protocols for key biological assays are provided.
Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available assays and provides a quantitative measure of kinase activity by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of Src kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km for Src.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, U87)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Western Blot
This method detects the cleavage of key apoptotic proteins, such as Caspase-3 and PARP, as markers of apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time (e.g., 24-48 hours). Collect both adherent and floating cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of Caspase-3 and PARP cleavage, indicative of apoptosis. Use β-actin as a loading control.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Saracatinib - Wikipedia [en.wikipedia.org]
- 12. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzforum.org [alzforum.org]
X-ray crystal structure of substituted pyrazolo[3,4-d]pyrimidines
A comparative analysis of the X-ray crystal structures of recently synthesized substituted pyrazolo[3,4-d]pyrimidines reveals key structural variations arising from different substitution patterns. This guide provides a detailed comparison of four novel pyrazolo[3,4-d]pyrimidine derivatives, designated P1 through P4, based on experimental data from a 2024 study published in Molecules. The analysis focuses on crystallographic parameters, intermolecular interactions, and molecular geometry, offering valuable insights for researchers in medicinal chemistry and drug design.
The pyrazolo[3,4-d]pyrimidine core is a significant scaffold in the development of therapeutic agents, known for its role in kinase inhibition and other biological activities.[1][2] The spatial arrangement of substituents on this core, as determined by X-ray crystallography, is crucial for understanding structure-activity relationships and for the rational design of new, more potent compounds.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for four substituted pyrazolo[3,4-d]pyrimidines: 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1), 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2), 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P3), and 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P4).[1][2]
Table 1: Crystal Data and Structure Refinement for P1-P4
| Parameter | P1 | P2 | P3 | P4 |
| Empirical Formula | C₁₂H₁₀N₄O | C₁₃H₁₂N₄O | C₁₅H₁₂N₄O | C₂₀H₁₆N₄O₂ |
| Formula Weight | 226.24 | 240.27 | 264.28 | 344.36 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 8.5329(3) | 10.0345(4) | 7.9891(2) | 12.0113(4) |
| b (Å) | 7.0152(2) | 11.2384(4) | 12.0989(3) | 9.0343(3) |
| c (Å) | 17.9158(6) | 10.7411(4) | 13.5283(4) | 15.7565(5) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 101.439(1) | 99.635(1) | 97.034(1) | 94.135(1) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1051.48(6) | 1195.42(8) | 1298.05(6) | 1703.11(10) |
| Z | 4 | 4 | 4 | 4 |
| R-factor (%) | 4.79 | 4.19 | 4.31 | 4.54 |
Table 2: Selected Dihedral Angles (°) for P1-P4
| Compound | Pyrazole Ring vs. Pyrimidine Ring | Pyrazole Ring vs. Phenyl Ring (at N1) | Pyrimidine Ring vs. Phenyl Ring (at N5 in P4) |
| P1 | 1.22(8) | 5.29(9) | N/A |
| P2 | Planar (within 0.0194(7) Å) | 32.38(4) | N/A |
| P3 | Planar (within 0.0153(7) Å) | 29.83(4) | N/A |
| P4 | Planar (within 0.0102(6) Å) | 29.25(3) | 85.79(3) |
The data reveals that while P1 has a slightly non-planar pyrazolopyrimidine unit, the core structures of P2, P3, and P4 are essentially planar.[1][2] A notable difference is the dihedral angle between the pyrazole and the N1-phenyl ring, which is significantly smaller in P1 compared to the other derivatives, indicating a nearly flat overall molecular structure for P1.[1][2]
Intermolecular Interactions
In the crystal packing of P1, molecules form chains along the c-axis direction through C—H···O hydrogen bonds.[2] For P2, C—H···N hydrogen bonds create chains of molecules extending along the b-axis.[2] The structure of P3 features C—H···O hydrogen bonds that link molecules into chains along the c-axis. In P4, the crystal structure is stabilized by C—H···O hydrogen bonds, forming chains that extend along the b-axis.[2] These varying hydrogen bonding patterns, dictated by the different substituents, are key to the distinct crystal packing of each derivative.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and X-ray crystallographic analysis based on the procedures described for compounds P1-P4.[1]
Synthesis: The synthesis of the pyrazolo[3,4-d]pyrimidine derivatives began with the reaction of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.[1] This intermediate was then reacted with formic acid to produce 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1).[1] Subsequent alkylation of P1 with methyl iodide, propargyl bromide, or phenacyl bromide using liquid-solid phase transfer catalysis in DMF yielded compounds P2, P3, and P4, respectively.[1]
X-ray Crystallography: Single crystals of the compounds were mounted on a suitable diffractometer. X-ray diffraction data was collected at a controlled temperature using Mo Kα radiation. The collected data was processed, and the structures were solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in calculated positions and refined using a riding model.
Workflow for X-ray Crystal Structure Determination
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a substituted pyrazolo[3,4-d]pyrimidine.
Caption: Workflow for small molecule X-ray crystallography.
This guide provides a foundational comparison of the solid-state structures of a series of substituted pyrazolo[3,4-d]pyrimidines. The presented data and protocols are intended to aid researchers in understanding the structural nuances of this important class of heterocyclic compounds and to support further drug development efforts.
References
A Comparative Guide to In Vitro Kinase Assays for Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a standardized in vitro kinase assay protocol for evaluating pyrazolo[3,4-d]pyrimidine derivatives, a promising class of kinase inhibitors. It offers a comparative analysis of their inhibitory activity against other well-established kinase inhibitors, supported by experimental data. Detailed methodologies and visual representations of key biological pathways and experimental workflows are included to facilitate understanding and implementation in a research setting.
Comparative Inhibitory Activity of Kinase Inhibitors
The inhibitory potential of pyrazolo[3,4-d]pyrimidine derivatives is benchmarked against two well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor, and Gefitinib, an EGFR-specific inhibitor. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented below. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Kinase Inhibitor Class | Compound | Target Kinase(s) | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine | SI306 | Src | 11,200 (in GIN8 cells)[1] |
| Compound 16 | EGFR | 34[2] | |
| Compound 5 | CDK2/cyclin A2 | 57[3] | |
| Broad-Spectrum Inhibitor | Staurosporine | PKC | 0.7[4] |
| PKA, PKG, CAMKII | 1-20[4] | ||
| p60v-src | 6 | ||
| EGFR | 88.1[5] | ||
| HER2 | 35.5[5] | ||
| EGFR-Specific Inhibitor | Gefitinib | EGFR | 37[6] |
| HER2 | 49[7] | ||
| HER4 | 4.7[7] |
Detailed Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a luminescent-based in vitro kinase assay using the ADP-Glo™ Kinase Assay kit (Promega), a common method for quantifying kinase activity and inhibitor potency. This assay measures the amount of ADP produced in a kinase reaction; a lower ADP level indicates greater inhibition.
Materials:
-
Pyrazolo[3,4-d]pyrimidine derivatives and other test compounds
-
Recombinant target kinase (e.g., EGFR, Src, CDK2/Cyclin A)
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine derivative and control inhibitors (e.g., Staurosporine, Gefitinib) in DMSO.
-
Perform serial dilutions of the stock solutions in kinase buffer to create a range of test concentrations.
-
-
Kinase Reaction Setup:
-
In a white-walled microplate, add the test compound and the specific kinase.
-
Add the kinase enzyme, diluted in kinase buffer, to each well.
-
Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control (background).
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase-specific peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Allow the plate and the ADP-Glo™ Reagent to equilibrate to room temperature.
-
Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction in each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no enzyme" background signal from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the context of pyrazolo[3,4-d]pyrimidine inhibitor action and the experimental procedure, the following diagrams are provided.
References
- 1. ClinPGx [clinpgx.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Unlocking Potent Inhibition: A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Pyrazolo[3,4-d]pyrimidines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-substituted pyrazolo[3,4-d]pyrimidines, detailing their structure-activity relationships (SAR) as potent inhibitors of various kinases and their efficacy against cancer cell lines. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, the core component of ATP. This structural mimicry allows it to effectively compete with ATP for the binding pocket of numerous protein kinases, making it a valuable framework for the design of kinase inhibitors. Modifications at the 3-position of this scaffold have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. This guide delves into the critical role of these substitutions in modulating the biological activity of this promising class of compounds.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of 3-substituted pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against a range of protein kinases and cancer cell lines. The following tables summarize the quantitative data (IC50 values), offering a clear comparison of the impact of different substituents at the 3-position on their biological activity.
Table 1: Inhibitory Activity of 3-Substituted Pyrazolo[3,4-d]pyrimidines against Various Kinases
| Compound ID | 3-Substituent | Target Kinase | IC50 (µM) |
| 1a | Iodo | BRK/PTK6 | 0.153[1] |
| 2a | (4-Fluorophenyl)amino | EGFR | 0.18[2] |
| 2b | (4-Fluorophenyl)amino | ErbB2 | 0.25[2] |
| 3a | - | CDK2 | 5.1[3] |
| 3b | - | CDK2 | 0.19[3] |
| 4a | Thienylethyl | CDK2 | 6.8[3] |
| 5a | N/A | CDK2/cyclin A2 | 0.057[4] |
| 5b | N/A | CDK2/cyclin A2 | 0.081[4] |
| 5c | N/A | CDK2/cyclin A2 | 0.119[4] |
Table 2: Anti-proliferative Activity of 3-Substituted Pyrazolo[3,4-d]pyrimidines against Cancer Cell Lines
| Compound ID | 3-Substituent | Cell Line | IC50 (µM) |
| 6a | - | A549 (Lung) | 2.24[5] |
| 6b | - | MCF-7 (Breast) | 1.74[5] |
| 7a | (4-Fluorophenyl)amino | OVCAR-4 (Ovarian) | 1.74[2] |
| 7b | (4-Fluorophenyl)amino | ACHN (Renal) | 5.53[2] |
| 7c | (4-Fluorophenyl)amino | NCI-H460 (Lung) | 4.44[2] |
| 8a | N/A | MCF-7 (Breast) | 0.045[4] |
| 8b | N/A | HCT-116 (Colon) | 0.006[4] |
| 8c | N/A | HepG-2 (Liver) | 0.048[4] |
Key Signaling Pathways
The therapeutic potential of 3-substituted pyrazolo[3,4-d]pyrimidines often stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. The diagrams below, generated using the DOT language, illustrate the EGFR and VEGFR2 signaling cascades, two prominent pathways targeted by this class of inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experimental assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 3-substituted pyrazolo[3,4-d]pyrimidine) in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).
-
Dilute the target kinase enzyme to a working concentration in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Incubate the plate at room temperature for 10-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveals key SAR trends for 3-substituted pyrazolo[3,4-d]pyrimidines:
-
Halogenation: The introduction of a halogen, such as iodine at the 3-position, has been shown to be a potent modification for inhibiting kinases like BRK/PTK6.[1]
-
Aryl Substituents: The presence of substituted aryl groups, particularly those with electron-withdrawing groups like fluorine, can significantly enhance inhibitory activity against receptor tyrosine kinases such as EGFR and ErbB2.[2] The substitution pattern on the aryl ring is crucial for optimizing interactions within the kinase binding pocket.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as a thienyl group, at the 3-position can influence selectivity and potency, as observed in CDK2 inhibitors.[3]
-
Impact on Anti-proliferative Activity: The nature of the 3-substituent directly correlates with the anti-proliferative activity against various cancer cell lines. For instance, compounds with specific substitutions demonstrate remarkable potency against ovarian, renal, and lung cancer cell lines.[2] Furthermore, certain derivatives exhibit broad-spectrum activity, with nanomolar efficacy against breast, colon, and liver cancer cells.[4]
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) remains a critical target in oncology. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of novel EGFR inhibitors, offering a bioisostere to the adenine ring of ATP and enabling strong interactions within the kinase active site. This guide provides a head-to-head comparison of recently developed pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, with a focus on their in vitro efficacy against wild-type and mutant EGFR, as well as their anti-proliferative activity in cancer cell lines. Experimental data is presented in a standardized format to facilitate direct comparison, and detailed experimental protocols for key assays are provided.
Performance Comparison of Pyrazolo[3,4-d]pyrimidine EGFR Inhibitors
The following tables summarize the in vitro efficacy of selected pyrazolo[3,4-d]pyrimidine derivatives from recent studies, alongside established EGFR inhibitors for benchmarking.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50, µM)
| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | Reference Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |
| Compound 12b | 0.016[1] | 0.236[1] | Erlotinib | 0.006[2] | 0.563[2] |
| Compound 8 | 0.021 | Not Reported | Erlotinib | 0.006 | Not Reported |
| Compound 10 | 0.026 | Not Reported | Erlotinib | 0.006 | Not Reported |
| Compound 12a | 0.019 | Not Reported | Erlotinib | 0.006 | Not Reported |
| Compound 4 | 0.054[3][4] | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound 15 | 0.135[3][4] | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound 16 | 0.034[3][4] | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Anti-proliferative Activity Against Cancer Cell Lines (IC50, µM)
| Compound | A549 (NSCLC) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference Compound | A549 (NSCLC) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| Compound 12b | 8.21[1] | 19.56[1] | Erlotinib | Not Reported | Not Reported |
| Compound 8 | 9.87 | 21.43 | Erlotinib | Not Reported | Not Reported |
| Compound 10 | 11.23 | 25.11 | Erlotinib | Not Reported | Not Reported |
| Compound 12a | 9.04 | 20.34 | Erlotinib | Not Reported | Not Reported |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the EGFR signaling pathway and the experimental workflows used to assess their efficacy.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Detailed Experimental Protocols
In Vitro EGFR Kinase Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50% (IC50).
Materials:
-
Recombinant human EGFR enzyme (wild-type or mutant)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (pyrazolo[3,4-d]pyrimidine derivatives)
-
Positive control inhibitor (e.g., Erlotinib)
-
96-well plates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add the diluted compounds to the assay wells. Include wells with DMSO only as a negative control.
-
Add the EGFR enzyme to each well and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software (e.g., four-parameter logistic model).
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Western Blot Analysis for EGFR Signaling
This technique is used to detect the levels of total and phosphorylated EGFR (p-EGFR), providing direct evidence of the inhibitor's effect on the EGFR signaling pathway.
Materials:
-
Cancer cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-total EGFR, anti-p-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative levels of p-EGFR.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Anticancer Potential: A Comparative Analysis of Novel Pyrazolo[3,4-d]pyrimidine Compounds
A wave of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives is demonstrating significant cytotoxic effects against a range of cancer cell lines, positioning them as promising candidates for future oncology therapeutics. This guide provides a comparative overview of the cytotoxic activity of these novel compounds, supported by experimental data from recent studies, and outlines the methodologies used to evaluate their efficacy.
The pyrazolo[3,a]-d]pyrimidine scaffold, a structural analog of purines, has long been a focal point in medicinal chemistry due to its versatile biological activities. Recent research has intensified the focus on its anticancer potential, with numerous studies reporting the synthesis and cytotoxic evaluation of new derivatives. These compounds have shown remarkable potency, in some cases exceeding that of established chemotherapy agents, against various cancer cell lines including those of the breast, colon, lung, and liver.
Comparative Cytotoxicity of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
The cytotoxic efficacy of novel pyrazolo[3,4-d]pyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the greater the potency of the compound. The following tables summarize the IC50 values of several recently developed pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| 1a | A549 (Lung) | 2.24 | Doxorubicin | 9.20 | [1] |
| MCF-7 (Breast) | 42.3 | - | - | [1] | |
| HepG2 (Liver) | - | - | - | [1] | |
| PC-3 (Prostate) | - | - | - | [1] | |
| 1d | MCF-7 (Breast) | 1.74 | - | - | [1] |
| 12b | A549 (Lung) | 8.21 | Erlotinib | 0.006 | [2] |
| HCT-116 (Colon) | 19.56 | Erlotinib | - | [2] | |
| Compound 14 | MCF-7 (Breast) | 0.045 | Sorafenib | 0.144 | [3] |
| HCT-116 (Colon) | 0.006 | Sorafenib | 0.176 | [3] | |
| HepG2 (Liver) | 0.048 | Sorafenib | 0.019 | [3] | |
| Compound 15 | MCF-7 (Breast) | 0.046 | Sorafenib | 0.144 | [3] |
| HCT-116 (Colon) | 0.007 | Sorafenib | 0.176 | [3] | |
| HepG2 (Liver) | 0.048 | Sorafenib | 0.019 | [3] | |
| PP-31d | NCI-H460 (Lung) | 2 | - | - | [4] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of these pyrazolo[3,4-d]pyrimidine derivatives is often attributed to their ability to interfere with specific signaling pathways that are crucial for cancer cell proliferation and survival. Several studies have identified these compounds as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2)[3][5][6]. Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). For instance, some derivatives have been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2[5].
Experimental Protocols for Cytotoxicity Assays
The evaluation of the cytotoxic potential of novel pyrazolo[3,4-d]pyrimidine compounds predominantly relies on in vitro cell-based assays. The most commonly employed methods include the MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., vehicle or a known anticancer drug) for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay:
The SRB assay is another colorimetric method used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).
-
IC50 Calculation: The IC50 value is calculated in a similar manner to the MTT assay.
Conclusion and Future Directions
The compelling cytotoxicity data for novel pyrazolo[3,4-d]pyrimidine compounds highlight their significant potential as a new class of anticancer agents. The ability of these compounds to target multiple oncogenic signaling pathways provides a strong rationale for their further development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of this promising chemical scaffold could lead to the development of more effective and targeted cancer therapies.
References
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of specialized research chemicals is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe disposal of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the pyrazolo[3,4-d]pyrimidine class of compounds. Due to the biological activity and potential hazards of this chemical class, it must be managed as hazardous waste from the point of generation to its final disposal.[1][2]
Hazard Profile and Personal Protective Equipment (PPE)
Therefore, a conservative approach to safety is mandatory. The following table summarizes the potential hazards and the required personal protective equipment (PPE) when handling this chemical waste.
| Hazard Classification (Based on Analogs) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 3/4): Harmful or Toxic if swallowed.[3][4] | Handling: Chemical-resistant gloves (Nitrile), Safety glasses with side shields or goggles, Lab coat. |
| Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4] | Ventilation: Use only in a well-ventilated area or a chemical fume hood.[7][4] |
| Skin Irritation (Category 2): Causes skin irritation.[7] | Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3] |
| Eye Irritation (Category 2A): Causes serious eye irritation.[7][4] | Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3] |
| Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7] | Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[2][8]
Step 1: Waste Classification and Segregation
-
Classify as Hazardous Waste: Treat all solid forms of the compound, solutions containing the compound, and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.[1][9]
-
Segregate Halogenated Waste: As this compound contains iodine, it is a halogenated organic compound. It should be segregated into a dedicated "Halogenated Organic Waste" stream, separate from non-halogenated solvents and other incompatible waste types like acids, bases, or oxidizing agents.[2][10]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container:
-
For Solids: Use the original manufacturer's container or a new, clean, sealable container made of compatible material (e.g., HDPE plastic, glass).[11]
-
For Liquids (Solutions): Collect liquid waste in a dedicated, leak-proof container with a secure, screw-on cap.[11] Ensure the container material is compatible with the solvent used. Never use food-grade containers like milk jugs.[1]
-
-
Label the Container Immediately:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[9]
-
Clearly write the full chemical name: "this compound" and list all components of any mixture, including solvents.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when actively adding waste.[10][11] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Store the waste container within a larger, chemically compatible secondary container (such as a lab tray or basin) to contain any potential leaks or spills.[11] The secondary container should be capable of holding at least 110% of the volume of the primary container.[11]
-
Designate a Storage Area: Store the contained waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be away from general traffic and clearly marked.
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Solid Lab Debris: Items such as contaminated gloves, kimwipes, and absorbent paper should be double-bagged in clear plastic bags, labeled as hazardous waste with the chemical name, and placed in the designated solid waste container.[11]
-
Sharps: Contaminated sharps like pipette tips or broken glass must be placed in a designated sharps container suitable for chemical waste.[11]
-
Empty Chemical Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, acetone).
-
The first rinsate is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.[2][9]
-
Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, the container can often be disposed of in the regular trash or recycled, but institutional policies may vary.[9]
-
Step 5: Arranging Final Disposal
-
Contact EHS: Do not attempt to dispose of the hazardous waste yourself. Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][11]
-
Follow Time and Quantity Limits: Be aware of the regulatory limits for accumulating hazardous waste. Typically, waste must be collected by EHS within 90 days of the container being filled or within one year of the first addition of waste.[10][11]
Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. pfw.edu [pfw.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guidance: Handling 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Given its intended use in research and drug development, and the hazardous properties of its parent compounds, this substance should be treated as a potentially potent and hazardous material.
Hazard Identification and GHS Classification
-
Skin Corrosion/Irritation : Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[3]
It is imperative to handle this compound with the assumption that it possesses similar or potentially enhanced hazardous properties.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use. | Prevents skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of potentially harmful dust or aerosols. |
Experimental Protocols: Safe Handling and Operational Plan
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the chemical fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all surfaces and equipment used.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Due to its chemical structure, particularly the presence of a halogen (iodine), this compound and any contaminated materials must be disposed of as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all waste materials, including empty containers, contaminated PPE, and experimental residues, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste and have a secure, tight-fitting lid.[4]
2. Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantities of the waste components.
3. Storage and Disposal:
-
Store the sealed waste container in a designated, secondary containment area away from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[4]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of the target compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
